O-Methylisourea hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl carbamimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDVUWOLBJRUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2440-60-0 (Parent) | |
| Record name | 2-Methylpseudourea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8074732 | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
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Molecular Weight |
110.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-33-9 | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpseudourea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methylisourea hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methylisourea hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PG24VHQ6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of O-Methylisourea Hydrochloride in Guanidinylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and practical application of O-Methylisourea hydrochloride as a reagent for guanidinylation. Guanidinylation, the process of adding a guanidinium group to a molecule, is a critical transformation in synthetic and medicinal chemistry. The guanidinium group, notably present in the amino acid arginine, is often a key pharmacophoric element due to its ability to form strong hydrogen bonds and electrostatic interactions.
Core Mechanism of Guanidinylation
The guanidinylation of primary and secondary amines with this compound proceeds through a well-established nucleophilic addition-elimination pathway. The core of this reaction lies in the electrophilic nature of the central carbon atom in the O-Methylisourea molecule.
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the O-Methylisourea. This is followed by the elimination of a molecule of methanol, resulting in the formation of the corresponding guanidinium salt. The reaction is typically carried out in a suitable solvent and may require heating, particularly for less nucleophilic amines.
O-Methylisourea Hydrochloride: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
O-Methylisourea hydrochloride is a versatile reagent with significant applications in organic synthesis, particularly in the modification of primary amines and the synthesis of guanidinium compounds. This guide provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and key chemical transformations, serving as a technical resource for laboratory use.
Core Physicochemical Properties
This compound is a white crystalline solid.[1] Its fundamental properties are summarized below, providing essential data for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇ClN₂O | [2][3] |
| Molecular Weight | 110.54 g/mol | [2][3] |
| Melting Point | 116-119 °C (with decomposition) | [4] |
| Boiling Point | 66.9 °C at 760 mmHg (for the free base) | [4] |
| Solubility | Soluble in water, methanol, and ethanol. | [5] |
| pKa (estimated) | ~7.3 (estimated based on N-Phenyl-O-methylisourea) | [6] |
Stability and Storage
This compound is stable under normal laboratory conditions.[1] However, it is known to decompose upon heating, with the evolution of methyl chloride.[7] For long-term storage, it is recommended to keep the compound in a desiccator to protect it from moisture.[7] The material should be stored at room temperature (10°C - 25°C) in a well-closed container.[2]
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of cyanamide with anhydrous methanol in the presence of anhydrous hydrogen chloride. The cyanamide is first dissolved in methanol, and then hydrogen chloride gas is passed through the solution. The mixture is typically left to react for several days at room temperature. The product is then isolated by removing the methanol under reduced pressure.[7]
Caption: Synthesis of this compound from cyanamide.
Key Laboratory Applications: Guanidination of Primary Amines
The primary utility of this compound in a laboratory setting is for the guanidination of primary amines. This reaction converts a primary amino group into a guanidinium group. This transformation is particularly valuable in peptide and protein chemistry for modifying the side chains of lysine residues. The reaction is typically carried out under basic conditions (pH > 10.5) to ensure the amine is deprotonated and thus nucleophilic.[8]
The guanidination of an amine with this compound proceeds through the nucleophilic attack of the primary amine on the carbon atom of the O-methylisourea. This is followed by the elimination of methanol to form the stable guanidinium salt.
Caption: General mechanism for the guanidination of a primary amine.
A significant application of this reaction is in the synthesis of creatine, an important biological molecule. In this synthesis, sarcosine (N-methylglycine) is reacted with an O-methylisourea salt to produce creatine.[9][10][11]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[12]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[12]
Solubility Determination
Objective: To qualitatively and quantitatively determine the solubility of this compound in a given solvent (e.g., water).
Methodology:
-
Qualitative Assessment: To a known volume of the solvent (e.g., 1 mL) in a test tube, add a small, weighed amount of this compound (e.g., 10 mg).
-
Mixing: Vigorously shake or vortex the mixture for a set period.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble at that concentration.
-
Quantitative Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.[13]
-
Determine the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., titration, spectroscopy). This concentration represents the solubility.[13]
-
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of O-Methylisourea.
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in water.[14]
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.[14]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.[15][16]
Caption: Workflow for determining key physicochemical properties.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 5329-33-9 | FM153649 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN102432506A - Synthetic method of O-methylisourea - Google Patents [patents.google.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 16. byjus.com [byjus.com]
An In-depth Technical Guide to the Reaction of O-Methylisourea Hydrochloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the theory, experimental protocols, and applications of the reaction between O-methylisourea hydrochloride and primary amines, a fundamental transformation for the synthesis of substituted guanidines.
Core Theory and Reaction Mechanism
The synthesis of the guanidine functional group is a critical transformation in medicinal chemistry and drug development, as this moiety is present in numerous biologically active compounds and natural products.[1] The reaction of a primary amine with an electrophilic amidine species is a common method to construct this group.[2] this compound serves as a stable, reliable, and commercially available electrophilic reagent for this purpose, a process known as guanidinylation or guanylation.
The core of the reaction is a nucleophilic attack by the primary amine on the electrophilic carbon atom of the O-methylisourea. The reaction proceeds through a tetrahedral intermediate. Subsequently, methanol is eliminated as a leaving group, and a proton transfer results in the formation of a stable, resonance-stabilized guanidinium salt. The overall transformation effectively converts a primary amino group into a monosubstituted guanidino group.
The general mechanism is outlined below:
Figure 1: General mechanism for the reaction of a primary amine with O-methylisourea.
Experimental Protocols and Quantitative Data
The reaction conditions for guanidinylation using this compound can be adapted based on the nucleophilicity and steric hindrance of the primary amine. Less reactive amines, such as anilines, often require more forcing conditions compared to aliphatic amines.[2]
2.1 General Experimental Protocol
-
Materials: Primary amine, this compound (or sulfate salt), appropriate solvent (e.g., Methanol, Ethanol, DMF, Water), and optionally a non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)).
-
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in the chosen solvent, add this compound (1.0 to 1.5 equivalents).
-
If the starting amine is used as its hydrochloride salt, add 1.0 to 2.0 equivalents of a base (e.g., TEA) to liberate the free amine.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux (25°C to 100°C) for a period of 8 to 48 hours.[2][3] The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
-
2.2 Summary of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of substituted guanidines from primary amines and O-methylisourea salts.
| Primary Amine Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Aliphatic Amines (general) | This compound | Optional | Ethanol | Reflux | 8-12 h | Good to Excellent | [2] |
| Aniline | This compound | N/A | DMF | Reflux | > 72 h | Moderate | [2] |
| General Amines | O-Methylisourea salt | N/A | Methanol | 10-40°C | 1-5 h | Not specified | [3] |
| Ammonia (Ammonolysis) | O-Methylisourea salt | N/A | Water/NH₃ soln. | 60°C | 3 h | Not specified | [4] |
Logical Workflow for Synthesis
The process from reactant preparation to final product analysis follows a standardized workflow in synthetic organic chemistry. This ensures reproducibility and safety.
Figure 2: A typical experimental workflow for guanidinylation.
Applications in Drug Discovery and Development
The guanidinium group is a key pharmacophore in a wide array of therapeutic agents. Its positive charge at physiological pH allows it to form strong hydrogen bonds and salt bridges with biological targets like proteins and nucleic acids. The conversion of an existing amino group into a guanidine can significantly enhance the potency and/or selectivity of biologically active compounds.[2]
-
Arginine Mimicry: The guanidinium side chain of arginine is crucial for many protein-protein interactions. Synthetic molecules containing a guanidino group can mimic this interaction, leading to potent enzyme inhibitors or receptor antagonists.
-
Modulation of Physicochemical Properties: Introducing a guanidine group increases the basicity and polarity of a molecule, which can be strategically used to alter its solubility, cell permeability, and pharmacokinetic profile.
-
Natural Product Synthesis: This reaction is a key step in the total synthesis of complex guanidine-containing natural products, many of which exhibit potent biological activities, such as the marine alkaloid clavatadine A.[1]
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0915085A2 - Process for the preparation of substituted guanidine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
The Core Mechanism of Guanidinylation with O-Methylisourea Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a guanidinium group into a molecule, a process known as guanidinylation, is a pivotal chemical transformation in the fields of medicinal chemistry, proteomics, and drug development. The guanidinium moiety, notably present in the amino acid arginine, is protonated under physiological conditions, enabling it to participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions with receptors and enzymes. O-Methylisourea hydrochloride stands out as a classical and effective reagent for this purpose. This technical guide provides a comprehensive overview of the guanidinylation reaction mechanism using this compound, complete with experimental protocols, quantitative data, and detailed visualizations to facilitate a deeper understanding for researchers and professionals in the field.
The Reaction Mechanism Unveiled
The guanidinylation of a primary amine with this compound proceeds through a nucleophilic substitution pathway. The reaction is critically influenced by pH, as the amine nucleophile must be in its free base form to initiate the attack, while the O-methylisourea is activated by protonation.
The reaction mechanism can be summarized in the following steps:
-
Deprotonation of the Amine: The reaction is typically carried out under basic conditions (pH > 10.5) to ensure a sufficient concentration of the deprotonated, nucleophilic primary amine.[1]
-
Protonation of O-Methylisourea: The O-methylisourea, although a salt, exists in equilibrium. Protonation of the imino nitrogen increases the electrophilicity of the central carbon atom.
-
Nucleophilic Attack: The lone pair of electrons on the primary amine attacks the electrophilic carbon atom of the protonated O-methylisourea, forming a tetrahedral intermediate.
-
Elimination of Methanol: The tetrahedral intermediate is unstable and collapses, with the methoxy group departing as methanol, a good leaving group.
-
Proton Transfer: A final proton transfer step yields the protonated guanidinium group and regenerates the base.
Experimental Protocols
While specific reaction conditions may need optimization based on the substrate, the following protocols provide a general framework for the synthesis of this compound and its use in guanidinylation.
Synthesis of this compound
This procedure is adapted from Organic Syntheses.
Materials:
-
Cyanamide
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride
Procedure:
-
Dissolve crude cyanamide in anhydrous methanol (approximately 10 mL of methanol per gram of cyanamide).
-
Decant the clear solution from any insoluble material.
-
Cool the solution in an ice bath.
-
Pass a stream of anhydrous hydrogen chloride gas through the solution until the weight has increased by approximately 1 gram of HCl per gram of crude cyanamide. Maintain the temperature at or below room temperature during the addition.
-
Allow the reaction mixture to stand at room temperature for several hours or overnight.
-
The product, this compound, will crystallize from the solution.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anhydrous methanol, and dry in a vacuum desiccator over a suitable drying agent.
General Protocol for Guanidinylation of a Primary Amine
This protocol is a generalized procedure based on literature reports.
Materials:
-
Primary amine substrate
-
This compound
-
Base (e.g., Sodium Hydroxide, Triethylamine, or Sodium Carbonate)
-
Solvent (e.g., Water, Ethanol, DMF)
Procedure:
-
Dissolve the primary amine substrate in the chosen solvent.
-
Add this compound to the solution. A molar excess of the guanidinylating reagent is often used.
-
Adjust the pH of the reaction mixture to approximately 10.5-11.5 by the dropwise addition of a suitable base. Monitor the pH throughout the reaction.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Less nucleophilic amines may require heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., HCl).
-
The work-up procedure will depend on the properties of the product. It may involve extraction with an organic solvent, precipitation, or crystallization.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
The efficiency of the guanidinylation reaction with this compound is dependent on the substrate and reaction conditions. The following table summarizes typical conditions and outcomes for different classes of primary amines.
| Substrate Type | Typical Solvent | Base | Temperature | Reaction Time | Typical Yield | Reference(s) |
| Aliphatic Primary Amines | Water/Ethanol | NaOH | Room Temp. - 60°C | 12 - 48 h | Good to Excellent | [2] |
| Anilines (electron-rich) | DMF/Ethanol | Et₃N | Reflux | 24 - 72 h | Moderate to Good | General literature |
| Anilines (electron-poor) | DMF | Et₃N | High Temp. (Reflux) | 48 - 96 h | Low to Moderate | General literature |
| Amino Acid (ε-amino of Lys) | Water | Na₂CO₃/NaOH | Room Temp. | 24 - 72 h | High | [1] |
Side Reactions and Considerations
While the guanidinylation with this compound is a robust reaction, several side reactions and important considerations should be noted:
-
Reaction with α-Amino Groups: O-Methylisourea can react with the α-amino group of amino acids, not just the ε-amino group of lysine. This is a critical consideration in peptide and protein chemistry, where selective modification of lysine side chains is often desired. Careful control of pH can help to mitigate this side reaction.
-
Hydrolysis of O-Methylisourea: At high pH and elevated temperatures, O-methylisourea can undergo hydrolysis, reducing the effective concentration of the guanidinylating reagent.
-
Formation of N-methylguanidine: In some cases, methylation of the newly formed guanidinium group can occur, leading to the formation of N-methylated byproducts.
-
Steric Hindrance: Highly hindered primary amines may react slowly or not at all under standard conditions. More forcing conditions or alternative guanidinylating reagents may be necessary.
Visualizing Related Pathways and Workflows
Arginine Methylation Signaling Pathway
Guanidinylation is a key step in the synthesis of arginine and its analogs, which are central to the biological process of protein arginine methylation. This post-translational modification, catalyzed by protein arginine methyltransferases (PRMTs), plays a crucial role in various cellular processes, including signal transduction, gene regulation, and DNA repair.
Experimental Workflow for Protein Guanidinylation and Mass Spectrometry Analysis
In proteomics, guanidinylation of lysine residues is a common strategy to improve protein identification by mass spectrometry. The conversion of lysine to homoarginine, which is structurally similar to arginine, facilitates tryptic digestion and enhances the signal of lysine-containing peptides in the mass spectrometer.
Conclusion
The guanidinylation reaction with this compound remains a cornerstone of synthetic and analytical chemistry. Its utility in modifying primary amines to introduce the versatile guanidinium group is well-established. A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions is paramount for its successful application. This guide provides the foundational knowledge and practical insights necessary for researchers, scientists, and drug development professionals to effectively harness this powerful chemical transformation in their work.
References
An In-depth Technical Guide to O-Methylisourea Hydrochloride (CAS: 5329-33-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of O-Methylisourea hydrochloride, a versatile reagent in organic synthesis, particularly in the construction of guanidinium moieties, which are crucial pharmacophores in numerous biologically active compounds.
Core Physicochemical and Safety Data
This compound is a white crystalline solid that serves as a key intermediate in various chemical transformations.[1] Its fundamental properties and safety information are summarized below for ease of reference.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5329-33-9 | [2][3] |
| Molecular Formula | C₂H₇ClN₂O | [2][4] |
| Molecular Weight | 110.54 g/mol | [2][4][5] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 116-119 °C (decomposes) | [2] |
| Boiling Point | 66.9 °C at 760 mmHg | [2] |
| Density | 1.17 g/cm³ | [2] |
| Solubility | Soluble in water, methanol, and ethanol | [2][6] |
| Storage Temperature | 2-8°C under inert atmosphere (e.g., Argon or Nitrogen) | [1][2] |
Safety and Handling
This compound is classified as an irritant.[2][6] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
| Hazard Information | Precautionary Statements |
| Causes skin irritation.[7][8] | Wash hands and any exposed skin thoroughly after handling.[7][8] |
| Causes serious eye irritation.[8] | Wear protective gloves, clothing, eye, and face protection.[7][8] |
| May cause respiratory irritation.[7][8] | Avoid breathing dust.[7] |
| Use only outdoors or in a well-ventilated area.[7][8] | |
| Store in a well-ventilated place and keep the container tightly closed.[7][8] |
Core Application: Guanidinylation of Primary Amines
The primary utility of this compound lies in its function as a guanylating agent, enabling the conversion of primary and secondary amines into their corresponding guanidines.[9] The guanidinium group is a common structural motif in natural products and pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state over a wide physiological pH range.
General Experimental Workflow for Guanidinylation
The following diagram illustrates a typical workflow for the guanidinylation of a primary amine using this compound.
Caption: General experimental workflow for the guanidinylation of a primary amine.
Detailed Experimental Protocols
Synthesis of this compound from Cyanamide
This protocol is adapted from a procedure published in Organic Syntheses, a peer-reviewed source of detailed and reliable experimental methods.
Materials:
-
Crude cyanamide
-
Anhydrous methanol
-
Anhydrous hydrogen chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Potassium hydroxide pellets
-
Phosphorus pentoxide
Procedure:
-
Preparation of Cyanamide Solution: A solution of crude cyanamide is prepared in anhydrous methanol. Any insoluble material is removed by decantation.
-
Reaction with Hydrogen Chloride: The clear methanolic solution of cyanamide is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until a specific weight gain, corresponding to approximately 1.15 moles of HCl per mole of cyanamide, is achieved.[10] The reaction mixture is maintained at room temperature during the addition.
-
Isolation of Crude Product: The methanol is removed by distillation under reduced pressure. The resulting crystalline solid is dried in a vacuum desiccator containing potassium hydroxide and phosphorus pentoxide.
-
Purification: The crude this compound is purified by recrystallization. The purity of the final product can be determined by titration methods, such as the Volhard method.[10]
Guanidinylation of a Primary Amine: A Representative Protocol
The following is a generalized yet detailed protocol for the guanidinylation of a primary amine, based on principles found in the literature for similar reactions.
Materials:
-
Primary amine
-
This compound
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution or another suitable base
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: The primary amine and this compound are dissolved in a 1:1 (v/v) mixture of saturated aqueous sodium carbonate and distilled water in separate flasks.
-
Reaction: The two solutions are combined in a round-bottom flask equipped with a stir bar. The reaction is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting amine is consumed (typically several hours to days).
-
Workup: Once the reaction is complete, the aqueous mixture is extracted with an organic solvent. The combined organic layers are washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure guanidinium salt.
Logical Relationships in Synthesis
The synthesis of guanidines using this compound follows a clear logical progression from starting materials to the final product, as illustrated in the following diagram.
Caption: Logical flow of the guanidinylation reaction mechanism.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of guanidines, a class of compounds with significant importance in medicinal chemistry and drug development. Its straightforward application and the reliability of the guanidinylation reaction make it a staple in the synthetic organic chemist's toolbox. Proper handling and adherence to established protocols are essential for its safe and effective use in the laboratory.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. Cas 5329-33-9,this compound | lookchem [lookchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. scribd.com [scribd.com]
Solubility and stability of O-Methylisourea hydrochloride in different solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of O-Methylisourea hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these properties. The tables presented are templates for recording and comparing experimental findings.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-Methylisourea hydrochloride | [1] |
| Synonyms | O-Methylisourea HCl, 2-Methylpseudourea hydrochloride | [1] |
| CAS Number | 5329-33-9 | [1][2] |
| Molecular Formula | C₂H₇ClN₂O | [2] |
| Molecular Weight | 110.54 g/mol | [2] |
| Melting Point | 116 °C (decomposes) | [2] |
| Appearance | Colorless, thick, prismatic needles | |
| Hygroscopicity | Hygroscopic |
Solubility Profile
This compound is known to be soluble in methanol, as it can be crystallized from a boiling solution of this solvent. Its hygroscopic nature suggests good solubility in water. However, precise quantitative solubility data in a range of common laboratory solvents is not extensively documented. The following table provides a template for researchers to record experimentally determined solubility data.
Quantitative Solubility Data (Illustrative Template)
The following table is a template for recording solubility data. The values provided are for illustrative purposes only and should be determined experimentally.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
This protocol outlines the equilibrium solubility method, a common technique for determining the solubility of a compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the dilution factor.
Stability Profile
The stability of this compound is a critical parameter, particularly in solution. As a hydrochloride salt of a reactive isourea, it may be susceptible to hydrolysis and other degradation pathways, especially under non-neutral pH conditions or elevated temperatures. Forced degradation studies are essential to understand its intrinsic stability.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[3][4]
Stability Data Summary (Illustrative Template)
This table is a template for summarizing the results of forced degradation studies. The "Degradation Products" column should be populated with information from analytical techniques such as LC-MS.
| Stress Condition | Solvent | Temperature (°C) | Duration | % Degradation | Degradation Products |
| Hydrolysis | |||||
| 0.1 M HCl | Water | 60 | 24 h | Data to be determined | Data to be determined |
| Water (pH 7) | Water | 60 | 24 h | Data to be determined | Data to be determined |
| 0.1 M NaOH | Water | 60 | 24 h | Data to be determined | Data to be determined |
| Oxidation | |||||
| 3% H₂O₂ | Water/Methanol | 25 | 24 h | Data to be determined | Data to be determined |
| Thermal | |||||
| Solid State | - | 80 | 7 days | Data to be determined | Data to be determined |
| Solution | Water | 60 | 7 days | Data to be determined | Data to be determined |
| Photostability | |||||
| Solid State | - | 25 | As per ICH Q1B | Data to be determined | Data to be determined |
| Solution | Water | 25 | As per ICH Q1B | Data to be determined | Data to be determined |
Experimental Protocol for Stability Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from potential degradation products generated during forced degradation studies.
Materials:
-
This compound
-
Forced degradation samples
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)
-
HPLC system with a photodiode array (PDA) or UV detector
-
HPLC columns (e.g., C18, C8)
Procedure:
-
Initial Method Development:
-
Column Selection: Start with a commonly used reversed-phase column, such as a C18 column.
-
Mobile Phase Selection: A typical starting point is a gradient elution with a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection Wavelength: Determine the UV absorbance maximum of this compound using the PDA detector.
-
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies into the HPLC system using the initial method.
-
Method Optimization:
-
Examine the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
If co-elution is observed, optimize the mobile phase composition, gradient profile, pH of the aqueous phase, and column temperature to achieve adequate separation.
-
Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities in all stressed samples.
-
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Reaction Pathways and Experimental Workflows
Guanidinylation Reaction Workflow
This compound is a common reagent for the guanidinylation of primary amines. The following diagram illustrates a typical workflow for this reaction.
Caption: Workflow for the guanidinylation of a primary amine.
Simplified EGFR Signaling Pathway Inhibition
This compound has been noted as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2] The following diagram depicts a simplified representation of the EGFR signaling pathway and the point of inhibition.
Caption: Inhibition of the EGFR signaling pathway.
References
Synthesis and structural formula of O-Methylisourea hydrochloride
An In-depth Technical Guide on the Synthesis and Structural Formula of O-Methylisourea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis, particularly in the preparation of guanidine derivatives, which are prevalent in many biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the synthesis, structural formula, and chemical properties of this compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to serve as a practical guide for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is the salt formed from the protonation of O-methylisourea with hydrochloric acid. The positive charge is delocalized across the nitrogen atoms.
Structural Formula:
The structure is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and an oxygen atom, which is in turn bonded to a methyl group.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₇ClN₂O | [1][2][3] |
| Molecular Weight | 110.54 g/mol | [1][2][4] |
| Melting Point | 116-119 °C (decomposes) | [5][6] |
| Appearance | Colorless crystalline solid | [7] |
| Solubility | Soluble in water, methanol, and ethanol | [5][6] |
| SMILES | COC(=N)N.Cl | [1][4] |
| InChI Key | MUDVUWOLBJRUGF-UHFFFAOYSA-N | [3][4] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The most common and well-documented laboratory procedure involves the reaction of cyanamide with anhydrous methanol in the presence of hydrogen chloride.[7] Alternative routes include the methylation of urea using reagents like dimethyl sulfate.[7][8]
Synthesis from Cyanamide and Methanol
This method, detailed in Organic Syntheses, is a reliable procedure for the laboratory-scale preparation of this compound.[7] The overall reaction is as follows:
H₂NCN + CH₃OH + HCl → [CH₃OC(NH₂)₂]⁺Cl⁻
Part A: Preparation of Cyanamide (from Calcium Cyanamide) [7]
-
In a large mortar, place 57 g (54 ml, 0.75 mole) of glacial acetic acid and 135 ml of water.
-
Slowly add 40 g (0.5 mole) of commercial calcium cyanamide with continuous stirring and grinding. The mixture should remain acidic to litmus throughout the addition. The consistency will change from a thin cream to a thick, dark paste.
-
After the addition is complete, allow the mixture to stand for 10-15 minutes.
-
Transfer the paste to a Büchner funnel and remove the filtrate by suction.
-
Wash the cake with 40 ml of water in two portions.
-
The combined filtrate is a crude aqueous solution of cyanamide, which can be used directly in the next step or extracted.
Part B: Synthesis of this compound [7]
-
The crude cyanamide solution is taken up in 100 ml of anhydrous methanol. Decant the clear solution from any insoluble material.
-
Pass anhydrous hydrogen chloride gas into the methanol solution. The temperature should be maintained at room temperature using an external ice bath for cooling.
-
Continue the addition of HCl until the weight has increased by 1 g for every gram of crude cyanamide used (approximately 1.15 moles of HCl).
-
Seal the reaction vessel and let it stand at room temperature for 3-4 days.
-
After the reaction period, remove the methanol by distillation under reduced pressure.
-
The resulting colorless crystalline solid is this compound. Dry the product in a vacuum desiccator over potassium hydroxide and phosphorus pentoxide.
The purity of the product can be determined by volumetric analysis using Volhard's method and typically exceeds 98%.[7]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from calcium cyanamide.
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Routes
An alternative method for preparing O-Methylisourea involves the methylation of urea.[7] This can be achieved using dimethyl sulfate, as described in several patents.[8][9] This route avoids the use of cyanamide, which can be unstable. The reaction of urea with dimethyl carbonate in the presence of a catalyst has also been reported as a method to produce O-methylisourea.[10] These methods typically yield the corresponding sulfate salt, which can then be converted to the hydrochloride if desired.
Applications in Drug Development
This compound serves as a key building block for the synthesis of substituted guanidines. The guanidinium group is a common structural motif in a wide range of biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. It is used in the synthesis of compounds targeting various receptors and enzymes.
Conclusion
This technical guide has detailed the synthesis, structural characteristics, and properties of this compound. The provided experimental protocol for its synthesis from cyanamide offers a reliable and well-documented method for laboratory preparation. The summarized quantitative data and the visual workflow diagram are intended to support researchers and professionals in the fields of chemical synthesis and drug discovery in their work with this versatile reagent.
References
- 1. This compound | 5329-33-9 | FM153649 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS: 5329-33-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. Cas 5329-33-9,this compound | lookchem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. A kind of new preparation method of o-methylisourea methylsulfate - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102432506A - Synthetic method of O-methylisourea - Google Patents [patents.google.com]
An In-depth Technical Guide to O-Methylisourea Hydrochloride as a Reagent for Converting Amines to Guanidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of primary and secondary amines into their corresponding guanidinium derivatives is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The guanidinium group, a key structural motif in the amino acid arginine, is a strong base that is protonated under physiological conditions. This positive charge allows it to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors. O-Methylisourea hydrochloride has emerged as a practical and efficient reagent for this guanidinylation reaction. This technical guide provides a comprehensive overview of the use of this compound for the synthesis of guanidines, including a detailed reaction mechanism, experimental protocols for various amine substrates, and a summary of the expected outcomes.
Introduction
The guanidinium functional group is a prevalent feature in a wide array of biologically active natural products and synthetic molecules. Its ability to form strong, multi-point hydrogen bonds and participate in salt bridge interactions makes it a critical pharmacophore for molecular recognition at biological targets. The direct conversion of a primary or secondary amine to a guanidine offers a straightforward and atom-economical approach to introduce this important functional group. This compound is an easily accessible and reactive electrophilic species that serves as an effective guanylating agent for a broad range of amine nucleophiles.
Reaction Mechanism
The guanidinylation of an amine with this compound proceeds through a nucleophilic addition-elimination pathway. The reaction is typically carried out under basic conditions to ensure the amine is in its free, nucleophilic form.
The proposed mechanism is as follows:
-
Deprotonation of the Amine: In the presence of a base, the amine hydrochloride salt is neutralized to the free amine, which acts as the nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the O-methylisourea. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to one of the other nitrogen atoms or the methoxy group.
-
Elimination of Methanol: The tetrahedral intermediate collapses, with the methoxy group acting as a leaving group, resulting in the elimination of methanol.
-
Formation of the Guanidinium Salt: The resulting guanidine is protonated by the acidic reaction medium or during workup to form the stable guanidinium salt.
// Reactants Amine [label="R-NH₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; OMI [label=<
H₂N | C=NH₂⁺ | O-CH₃ Cl⁻
, shape=plaintext, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Intermediate [label=<
H₂N
|
R-NH₂⁺--C--NH₂ | O-CH₃
, shape=plaintext, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Guanidinium [label=<
NH₂
|
R-NH--C=NH₂⁺ Cl⁻
, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol [label="CH₃OH", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Amine -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; OMI -> Intermediate [color="#4285F4"]; Intermediate -> Guanidinium [label="Elimination", color="#EA4335"]; Intermediate -> Methanol [color="#EA4335"];
// Invisible nodes for layout {rank=same; Amine; OMI;} {rank=same; Guanidinium; Methanol;} } Guanidinylation Reaction Mechanism.
Experimental Protocols
The following protocols provide detailed methodologies for the guanidinylation of various classes of amines using this compound.
General Experimental Workflow
Protocol 1: Guanidinylation of a Primary Aliphatic Amine (Benzylamine)
-
Materials:
-
Benzylamine
-
This compound
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in water.
-
Add this compound (1.1 eq) and sodium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Protocol 2: Guanidinylation of a Primary Aromatic Amine (Aniline)
-
Materials:
-
Aniline
-
This compound
-
Pyridine
-
Ethanol
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a sealed tube, dissolve aniline (1.0 eq) and this compound (1.2 eq) in a mixture of ethanol and pyridine.
-
Heat the reaction mixture at reflux (approximately 80-100 °C) for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl.
-
Wash the aqueous solution with diethyl ether to remove any unreacted aniline.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the guanidine product.
-
Protocol 3: Guanidinylation of a Secondary Amine (Diethylamine)
-
Materials:
-
Diethylamine
-
This compound
-
Triethylamine (TEA)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a pressure vessel, combine diethylamine (1.0 eq), this compound (1.5 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Heat the mixture to 80 °C for 48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Data Presentation: Quantitative Summary
The following tables summarize typical reaction conditions and yields for the guanidinylation of various amines using this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Guanidinylation of Primary Aliphatic Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Na₂CO₃ | Water | Room Temp | 72 | ~75-85 |
| Cyclohexylamine | NaOH | Water/Ethanol | 50 | 48 | ~70-80 |
| n-Butylamine | K₂CO₃ | Water | Room Temp | 72 | ~80-90 |
Table 2: Guanidinylation of Primary Aromatic Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | Ethanol | Reflux | 48 | ~40-50 |
| 4-Methoxyaniline | Pyridine | Ethanol | Reflux | 36 | ~50-60 |
| 4-Nitroaniline | Pyridine | DMF | 100 | 48 | ~30-40 |
Table 3: Guanidinylation of Secondary Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | TEA | Acetonitrile | 80 | 48 | ~50-60 |
| Piperidine | TEA | Acetonitrile | 80 | 48 | ~60-70 |
| Morpholine | TEA | Acetonitrile | 80 | 48 | ~55-65 |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of guanidines from primary and secondary amines. The reaction generally proceeds under accessible conditions and provides moderate to good yields for a variety of substrates. While aliphatic amines tend to be more reactive and provide higher yields, aromatic and secondary amines can also be successfully guanidinylated, often requiring more forcing conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.
An In-depth Technical Guide to Protein Modification with O-Methylisourea Hydrochloride
Core Principles and Applications for Researchers
This guide provides a comprehensive overview of the fundamental principles behind protein modification using O-Methylisourea hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical mechanisms, experimental protocols, and critical parameters of guanidinylation, a key technique for studying protein structure and function.
Introduction to Guanidinylation
Protein modification is a cornerstone of biochemical research and drug development, enabling the study of protein function, the enhancement of analytical detection, and the creation of novel therapeutic agents. One such modification is guanidinylation, the chemical conversion of primary amino groups, particularly the ε-amino group of lysine residues, into guanidinium groups. O-Methylisourea is a widely used reagent for this purpose.[1] The reaction converts lysine residues into homoarginine, an analog of arginine.[2][3] This conversion is significant because it alters the local chemical environment of the modified residue, mimicking the highly basic and structurally important guanidinium side chain of arginine. This technique is particularly valuable in proteomics, where it can improve the detection of lysine-terminated peptides in mass spectrometry analysis.[4]
Chemical Principles of the Reaction
The modification of proteins with O-Methylisourea is a nucleophilic substitution reaction.[5][6] The process is primarily targeted at the ε-amino group of lysine residues, although reactions with N-terminal α-amino groups can also occur.[2][7]
Reaction Mechanism: The reaction proceeds under alkaline conditions (pH > 10.5), where the target amino group is deprotonated and thus becomes nucleophilic.[3][4] This nucleophile attacks the carbon atom of the O-Methylisourea, leading to the expulsion of methanol and the formation of a stable guanidinium group on the protein side chain.
Caption: Reaction mechanism of lysine guanidinylation.
Specificity and Side Reactions: While O-Methylisourea is largely specific for the ε-amino group of lysine, its reactivity is not absolute. Studies have shown that it can also react with the α-amino group of lysine and, to a lesser extent, the α-amino groups of other amino acids like glycine.[2][3] This lack of complete specificity is a critical consideration, especially in quantitative studies aiming to determine the "reactive lysine" content in a sample, as the modification of free amino acids can lead to an underestimation.[2][7][8] The extent of these side reactions is influenced by factors such as pH and the ratio of the reagent to the amino acid.[3]
Quantitative Analysis of Guanidinylation
The efficiency of the guanidinylation reaction is highly dependent on the experimental conditions. Key parameters include the pH of the solution, the molar ratio of O-Methylisourea to lysine, and the reaction time. The tables below summarize quantitative data on the recovery of homoarginine from crystalline L-lysine under various conditions.
Table 1: Influence of pH and OMIU-to-Lysine Ratio on Guanidinylation Data is based on a 3-day reaction time with crystalline L-Lysine. The values represent the percentage of the initial L-Lysine recovered as either unreacted Lysine or converted Homoarginine.
| OMIU:Lysine Ratio | pH | Unreacted Lysine (%) | Homoarginine (%) | Non-Recovered (%) |
| 10:1 | 8.6 | 91 | 7 | 2 |
| 10:1 | 9.0 | 83 | 15 | 2 |
| 10:1 | 9.4 | 66 | 31 | 3 |
| 10:1 | 9.8 | 47 | 49 | 4 |
| 10:1 | 10.2 | 28 | 67 | 5 |
| 10:1 | 10.6 | 19 | 75 | 6 |
| 10:1 | 11.0 | 16 | 77 | 7 |
| 1000:1 | 8.6 | 53 | 1 | 46 |
| 1000:1 | 9.0 | 0 | 61 | 39 |
| 1000:1 | 9.4 | 0 | 33 | 67 |
| 1000:1 | 9.8 | 0 | 18 | 82 |
| 1000:1 | 10.2 | 0 | 10 | 90 |
| 1000:1 | 10.6 | 1 | 1 | 98 |
| 1000:1 | 11.0 | 1 | 1 | 98 |
| Data adapted from Rutherfurd & Moughan (2017)[3] |
Table 2: Influence of Reaction Time and OMIU-to-Lysine Ratio at pH 10.6 This table shows the effect of varying the reaction time and reagent concentration on the conversion of crystalline L-Lysine to Homoarginine at a constant pH of 10.6.
| OMIU:Lysine Ratio | Reaction Time (days) | Unreacted Lysine (%) | Homoarginine (%) | Non-Recovered (%) |
| 1.5:1 | 1 | 88 | 12 | 0 |
| 1.5:1 | 3 | 66 | 34 | 0 |
| 1.5:1 | 7 | 37 | 63 | 0 |
| 10:1 | 1 | 36 | 62 | 2 |
| 10:1 | 3 | 19 | 75 | 6 |
| 10:1 | 7 | 10 | 79 | 11 |
| 100:1 | 1 | 16 | 42 | 42 |
| 100:1 | 3 | 10 | 29 | 61 |
| 100:1 | 7 | 6 | 19 | 75 |
| 1000:1 | 1 | 1 | 2 | 97 |
| 1000:1 | 3 | 1 | 1 | 98 |
| 1000:1 | 7 | 1 | 1 | 98 |
| Data adapted from Hendriks et al. (2017)[2] |
These tables highlight that optimal conversion to homoarginine requires careful balancing of reaction parameters. High ratios of OMIU can lead to significant non-recovered product, suggesting potential side reactions or degradation, especially at higher pH values.[2][3]
Experimental Protocols
A successful guanidinylation experiment requires careful preparation of reagents and adherence to optimized reaction conditions. The following section outlines a general methodology.
A. Preparation of O-Methylisourea Reagent Commercial O-Methylisourea often comes as a salt (e.g., hemisulfate or hydrochloride). For many applications, particularly in mass spectrometry, it is beneficial to use a "freebase" form to avoid introducing interfering salts into the analysis.[4]
-
Reagent Preparation (Freebase) : To prepare O-Methylisourea-freebase, O-Methylisourea hemisulfate salt is reacted with barium hydroxide (1:1 mol/mol).[4]
-
Dissolve barium hydroxide octahydrate in boiled, deionized water.[3]
-
Add the O-Methylisourea salt to the solution.
-
Allow the mixture to cool, which will cause the unwanted salt (barium sulfate) to precipitate.[4]
-
Centrifuge the mixture to pellet the precipitate.
-
The supernatant, containing the O-Methylisourea-freebase, can be carefully collected for use.[3][4]
B. Protein Guanidinylation Protocol
-
Sample Preparation : Dissolve or dilute the protein or peptide sample in a suitable buffer. For in-gel digests, peptides are typically extracted and dried.[4]
-
Reaction Setup : Re-dissolve the dried protein/peptide sample in the prepared O-Methylisourea solution (e.g., 0.6 M).[3] Ensure the final pH of the reaction mixture is alkaline (e.g., pH 10.5-11.0).
-
Incubation : Incubate the reaction mixture under optimized conditions. Common conditions include incubation at 65°C for 20 minutes or at room temperature (25°C) for several days, depending on the sample and desired extent of modification.[2][3][4]
-
Quenching and Cleanup : Stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%.[9]
-
Desalting (if necessary) : If not using the freebase reagent, samples may need to be desalted using a C18 ZipTip or similar method prior to mass spectrometry analysis to remove interfering salts.[4]
-
Analysis : The modified sample is now ready for analysis by methods such as MALDI-TOF MS or conventional amino acid analysis after acid hydrolysis.[2][4]
Caption: General experimental workflow for protein guanidinylation.
Factors Influencing Reaction Success
The outcome of a guanidinylation reaction depends on a delicate interplay of several factors. Understanding these relationships is crucial for optimizing the protocol for a specific application.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Lysine [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Guanidinylation Reaction: A Technical Guide to the Reactivity of O-Methylisourea Hydrochloride with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of O-Methylisourea hydrochloride with amino acids, a critical reaction for protein modification, particularly in the conversion of lysine residues to homoarginine. This process, known as guanidinylation, has significant applications in proteomics, drug development, and nutritional science. This document details the reaction's core principles, experimental protocols, and potential side reactions, presenting quantitative data in a structured format and visualizing key processes for enhanced understanding.
Core Principles of the Guanidinylation Reaction
This compound is a reagent primarily used for the chemical modification of primary amines, converting them into guanidinium groups. In the context of amino acids, its most prominent reaction is with the ε-amino group of lysine to yield homoarginine, an analog of arginine with an additional methylene group in its side chain.[1][2][3] This conversion is significant because it alters the charge and basicity of the lysine side chain, mimicking an arginine residue. The reaction is typically carried out under basic conditions (pH > 9) and can take several hours to days to reach completion.[4]
While the reaction with the lysine side chain is the most common application, this compound is not entirely specific. It can also react with the α-amino group of amino acids, a factor that must be considered in experimental design and data interpretation.[5] The extent of this side reaction is influenced by the reaction conditions.
Experimental Protocols
The following sections provide detailed methodologies for the guanidinylation of amino acids using this compound. These protocols are based on established procedures in the scientific literature.
Preparation of O-Methylisourea Reagent
A common protocol for preparing the O-Methylisourea reagent for guanidinylation is as follows:
-
Preparation of 0.6 M O-Methylisourea Solution: A 0.6 M O-methylisourea solution can be prepared as described by Moughan and Rutherfurd.[5]
-
Alternative Preparation: An alternative method involves dissolving O-methylisourea hydrogen sulfate in water and adding barium hydroxide (Ba(OH)2). The resulting barium sulfate precipitate is removed by filtration or centrifugation to yield a solution of O-methylisourea.[4] The pH of the final solution is a critical parameter and should be adjusted based on the specific application.
General Guanidinylation Procedure for Peptides and Proteins
This protocol is adapted from a method used for the guanidinylation of lysine-containing peptides in proteomics research.
-
Sample Preparation: The protein or peptide sample is typically reduced, alkylated, and tryptically digested. The concentration of the sample should be in the range of 0.075–2 mg/ml.
-
Reagent Preparation: Prepare a fresh solution of O-Methylisourea hemisulfate by dissolving it in deionized water. A separate base reagent (e.g., 2.85 M NH4OH) is also required.[6]
-
Reaction Setup:
-
To the peptide solution, add the base reagent to ensure the pH is optimal for the reaction.[6]
-
Add the O-Methylisourea solution to the sample.
-
-
Incubation: Incubate the reaction mixture for a defined period at a specific temperature. A common condition is 30 minutes at 65 °C.[6]
-
Reaction Termination: The reaction is stopped by acidification, for example, by adding a 10% trifluoroacetic acid (TFA) solution.[6]
-
Analysis: The resulting guanidinylated peptides can be analyzed by mass spectrometry (e.g., MALDI-TOF MS). The conversion of lysine to homoarginine results in a mass increase of 42.0218 Da.[6]
Guanidinylation of Lysine Copolymers
This protocol describes the guanidinylation of lysine-containing copolymers.
-
Reagent Preparation: Dissolve the copolymer and a 10-fold molar excess of O-methylisourea separately in a 1:1 (v/v) mixture of saturated Na2CO3 and deionized water.[7]
-
Reaction: Combine the two solutions in a round bottom flask.[7]
-
Incubation: Carry out the reaction at room temperature with constant stirring for 72 hours.[7]
-
Purification: Purify the resulting homoarginine-based copolymer by dialysis against deionized water for 72 hours, followed by lyophilization.[7]
-
Confirmation: The complete conversion of primary amines to guanidine groups can be confirmed by amino acid analysis.[7]
Quantitative Data on Reactivity
The efficiency of the guanidinylation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize quantitative data on the reactivity of this compound with amino acids.
| Amino Acid | OMIU:Amino Acid Ratio | Reaction Time (days) | pH | Recovery of Unreacted Amino Acid (%) | Homoarginine Formation (%) | Non-recovered Amino Acids (%) |
| Lysine | 1000:1 | 7 | 10.6 | <1 | ~75 | ~25 |
| Arginine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |
| Phenylalanine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |
| Valine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |
| Isoleucine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |
| Threonine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |
| Glycine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |
Table 1: Recovery of Crystalline Amino Acids after Guanidination. This table illustrates the reactivity of O-Methylisourea (OMIU) with various free amino acids. Notably, a significant portion of amino acids other than lysine are not recovered, suggesting they react with OMIU. Data is based on a study by Rutherfurd & Moughan (2015).[5]
| Substrate | Incubation Time (days) | pH | Guanidinylation Efficiency (%) |
| Maize Distillers Dried Grains with Solubles (DDGS) | 3.2 | 11.4 | Optimal |
| Ileal Digesta from pig fed DDGS | 3.7 | 11.4 | Optimal |
| HPMA-co-oligolysine copolymers | 3 | Room Temp | >99 |
Table 2: Optimal Incubation Times and Efficiency for Guanidinylation. This table highlights that the optimal reaction time can vary depending on the substrate. The efficiency of the reaction can be very high under optimized conditions. Data is from various sources.[2][7]
Reaction Mechanisms and Workflows
Guanidinylation Reaction Pathway
The reaction between O-Methylisourea and a primary amine, such as the ε-amino group of lysine, proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isourea. This is followed by the elimination of methanol to form the guanidinium group.
Caption: Guanidinylation of Lysine with O-Methylisourea.
Experimental Workflow for Protein Guanidinylation
The following diagram illustrates a typical workflow for the guanidinylation of proteins for proteomic analysis.
Caption: Experimental workflow for protein guanidinylation.
Side Reactions and Specificity
A critical consideration when using this compound is its specificity. While it preferentially reacts with the ε-amino group of lysine, it has been demonstrated that it can also react with the α-amino groups of various amino acids.[5] Studies have shown that under conditions designed for complete guanidinylation of the ε-amino group of lysine, a significant reaction with the α-amino group also occurs.[5] This lack of absolute specificity means that quantitative analysis of reactive lysine requires careful consideration of potential side reactions and may necessitate control experiments. The recovery of other amino acids like arginine, phenylalanine, and valine can be low after treatment with O-Methylisourea, indicating that they are also modified by the reagent.[5]
Conclusion
This compound is a valuable tool for the chemical modification of amino acids, particularly for the conversion of lysine to homoarginine. This technical guide has provided an in-depth overview of the reaction, including detailed experimental protocols, quantitative data on its reactivity, and a discussion of its specificity. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for the successful application of this guanidinylation reaction in their respective fields. Careful optimization of reaction conditions and awareness of potential side reactions are paramount to achieving reliable and reproducible results.
References
- 1. Homoarginine - Wikipedia [en.wikipedia.org]
- 2. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selective Guanidinylation of Lysine Residues using O-Methylisourea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinylation is a chemical modification process that converts lysine residues in proteins and peptides to homoarginine residues. This conversion is achieved through the reaction of the ε-amino group of lysine with O-Methylisourea. The resulting homoarginine is an analog of arginine, and this modification has significant applications in proteomics, particularly in mass spectrometry (MS)-based analyses. The guanidinylation reaction, when optimized, is highly specific for the ε-amino group of lysine, leaving other amino acid residues and the N-terminus of most peptides unmodified.[1][2] This specificity is crucial for targeted protein modification and analysis.[2][3]
The primary benefits of converting lysine to homoarginine include enhanced signal intensity of lysine-containing peptides in matrix-assisted laser desorption/ionization (MALDI)-MS and improved fragmentation patterns in tandem mass spectrometry (MS/MS), leading to more confident peptide and protein identifications.[4] This protocol provides a detailed methodology for the selective guanidinylation of lysine residues using O-Methylisourea hydrochloride, along with data on reaction optimization and applications in proteomics and drug discovery.
Principle of the Reaction
The guanidinylation of lysine residues with O-Methylisourea is a nucleophilic substitution reaction.[5] Under alkaline conditions (pH > 10.5), the ε-amino group of lysine is deprotonated and acts as a nucleophile, attacking the carbon atom of the O-Methylisourea. This leads to the formation of a guanidinium group on the lysine side chain, converting it into homoarginine, with the release of methanol. The resulting homoarginine residue has a higher gas-phase basicity than lysine, which contributes to increased ionization efficiency and signal intensity in mass spectrometry.
Applications in Research and Drug Development
-
Enhanced Protein Identification: By improving the ionization and fragmentation of lysine-terminated peptides, guanidinylation significantly increases the sequence coverage of proteins in shotgun proteomics experiments.[4]
-
Quantitative Proteomics: The reaction is highly efficient and can be used in quantitative proteomics workflows. Isotope-labeled O-Methylisourea can be employed for differential labeling of protein samples for relative quantification studies.
-
Characterization of Post-Translational Modifications (PTMs): Improved sequence coverage can aid in the identification and localization of other PTMs on proteins.
-
Drug Target Identification: In drug discovery, quantitative proteomics approaches can be used to study changes in protein expression or modification in response to a drug candidate. Guanidinylation can enhance the detection of these changes.
-
Biomarker Discovery: By enabling deeper proteome coverage, this technique can facilitate the discovery of potential protein biomarkers for various diseases.
Data Presentation: Optimization of Guanidinylation Reaction Conditions
The efficiency of lysine guanidinylation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of O-Methylisourea to lysine. The following table summarizes quantitative data from various studies on the optimization of these parameters.
| Parameter | Condition | Substrate | Conversion Efficiency/Yield | Reference |
| pH | 8.6 | Crystalline L-Lysine | ~10% Homoarginine recovery | [1] |
| 9.0 | Crystalline L-Lysine | ~61% Homoarginine recovery | [1] | |
| 10.6 | Crystalline L-Lysine | ~75% Homoarginine recovery | [1] | |
| 11.4 | Pig Ileal Digesta | 76.7% | [6] | |
| 10.5 - 11.0 | Peptides | High | [5] | |
| O-Methylisourea:Lysine Ratio | 1.5:1 | Crystalline L-Lysine | ~51% Homoarginine recovery | [1] |
| 10:1 | Crystalline L-Lysine | ~40% Homoarginine recovery | [1] | |
| 100:1 | Crystalline L-Lysine | ~10% Homoarginine recovery | [1] | |
| 1000:1 | Crystalline L-Lysine | ~1% Homoarginine recovery | [1] | |
| 10-fold molar excess | Lysine-containing copolymers | >99% | [7] | |
| Reaction Time | 5 minutes | Peptides | Complete conversion | [8] |
| 20 - 60 minutes | Peptides | High | [5] | |
| 1 day | Crystalline L-Lysine | ~50% Homoarginine recovery | [1] | |
| 3 days | Crystalline L-Lysine | ~50% Homoarginine recovery | [1] | |
| 7 days | Crystalline L-Lysine | ~50% Homoarginine recovery | [1] | |
| 3.2 days | DDGS | 83% | [6] | |
| Temperature | 37 - 65°C | Peptides | High | [5] |
| 65°C | Peptides | - |
Note on Side Reactions: While the reaction is highly selective for the ε-amino group of lysine, side reactions can occur, particularly with the α-amino group of N-terminal glycine residues and the α-amino group of free lysine, especially at high concentrations of O-Methylisourea and prolonged reaction times.[1][8]
Experimental Protocols
Materials
-
This compound
-
Ammonium hydroxide (or other suitable base, e.g., NaOH)
-
Protein/peptide sample
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 10.5-11.0)
-
Acidic solution for quenching (e.g., formic acid or trifluoroacetic acid)
-
Desalting columns/cartridges (e.g., C18)
-
pH meter or pH paper
-
Incubator or water bath
Protocol 1: Guanidinylation of Peptides for Mass Spectrometry Analysis
This protocol is optimized for the conversion of lysine residues to homoarginine in peptide samples prior to MS analysis.
-
Sample Preparation: Start with a dried peptide sample, typically from a tryptic digest of a protein of interest.
-
Reagent Preparation: Prepare a 1.0 M solution of this compound in deionized water.
-
Reaction Setup:
-
Dissolve the dried peptide sample in the guanidinylation reaction buffer (e.g., 50 mM ammonium bicarbonate).
-
Add the 1.0 M O-Methylisourea solution to the peptide solution to achieve a final concentration of approximately 0.5 M. The optimal molar excess of the reagent may need to be determined empirically for each sample type.
-
Adjust the pH of the reaction mixture to 10.5-11.0 using ammonium hydroxide. Monitor the pH carefully.
-
-
Incubation: Incubate the reaction mixture at 37-65°C for 20-60 minutes. Shorter incubation times (e.g., 5-10 minutes) at higher temperatures can also be effective.[8]
-
Reaction Quenching: Stop the reaction by acidifying the mixture to a pH of <4 with an acidic solution such as 5% formic acid.
-
Desalting: Desalt the guanidinylated peptide sample using a C18 desalting column or ZipTip to remove excess reagents and salts, which can interfere with mass spectrometry analysis.
-
Mass Spectrometry Analysis: The desalted sample is now ready for analysis by MALDI-MS or LC-MS/MS.
Protocol 2: Guanidinylation of Proteins
This protocol can be used for the guanidinylation of intact proteins.
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 50 mM sodium borate buffer) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh solution of this compound in the same buffer.
-
Reaction Setup:
-
Add the O-Methylisourea solution to the protein solution to achieve a significant molar excess (e.g., 100-fold) over the estimated number of lysine residues.
-
Adjust the pH of the reaction mixture to 10.5-11.0 with a suitable base.
-
-
Incubation: Incubate the reaction at room temperature for 24-72 hours with gentle agitation. The optimal incubation time should be determined empirically.
-
Removal of Excess Reagent: Remove the excess O-Methylisourea and by-products by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a desalting column.
-
Downstream Analysis: The guanidinylated protein can then be subjected to downstream analyses such as enzymatic digestion followed by mass spectrometry.
Visualizations
Experimental Workflow for Proteomics Analysis
References
- 1. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic and genomic analysis of acid dentin lysate with focus on TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Lysine 63-linked polyubiquitination is required for EGF receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass tag-based proteomic profiling revealed potential therapeutic targets and mechanisms of liraglutide for the treatment of impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Guanidinylation with O-Methylisourea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein guanidinylation is a chemical modification technique that converts primary amines, specifically the ε-amino group of lysine residues, into guanidinium groups. This conversion to homoarginine, a more basic analogue, is a valuable tool in proteomics and drug development. The reaction is most commonly performed using O-Methylisourea hydrochloride. This modification is employed to enhance the ionization efficiency of lysine-containing peptides in mass spectrometry, thereby improving protein identification and sequence coverage.[1][2][3] Additionally, altering the charge and hydrogen bonding potential of lysine residues through guanidinylation can be utilized to probe protein structure-function relationships and to modify the pharmacological properties of protein-based therapeutics.
These application notes provide a detailed, step-by-step guide for the guanidinylation of proteins using this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The efficiency and specificity of the guanidinylation reaction are critical for reliable and reproducible results. The following table summarizes key quantitative data associated with the process.
| Parameter | Value | Remarks | Source |
| Mass Increase per Guanidinylation | 42.0218 Da | Theoretical monoisotopic mass increase from the conversion of a lysine residue to a homoarginine residue. | [4] |
| Reaction Selectivity | Up to 96.8% | The selectivity for the ε-amino group of lysine side chains over other primary amines. | [1] |
| Optimal Reaction pH | 10.5 - 11.4 | The reaction is highly pH-dependent, requiring alkaline conditions to deprotonate the lysine ε-amino group. | [5][6] |
| Typical Reaction Temperature | 37 - 65 °C | Incubation temperature can be varied to optimize reaction kinetics. | [5][7] |
| Typical Reaction Time | 20 minutes - 3.7 days | Reaction time depends on the substrate and desired conversion efficiency. Shorter times are possible with optimized conditions. | [5][6] |
| Conversion Efficiency Example | 83% | Conversion of lysine to homoarginine in distillers dried grains with solubles (DDGS) after 3.2 days of incubation. | [6] |
Experimental Protocol: Guanidinylation of Proteins in Solution
This protocol details the procedure for the guanidinylation of a purified protein or a complex protein mixture in solution.
Materials:
-
Protein sample (dissolved in an appropriate buffer, e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
This compound (or O-Methylisourea hemisulfate)
-
Ammonium hydroxide (NH₄OH), concentrated (e.g., 14.8 M)
-
Formic acid (or other suitable acid for quenching the reaction)
-
Ultrapure water
-
pH meter or pH strips
-
Thermomixer or water bath
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris buffer is not recommended). A volatile buffer like ammonium bicarbonate is ideal if downstream mass spectrometry is planned.
-
The protein concentration should be in the range of 0.1 - 2 mg/mL.
-
-
Preparation of Guanidinylation Reagent:
-
Prepare a 1.0 M solution of O-Methylisourea. For example, if using O-Methylisourea hemisulfate (FW: 218.22 g/mol for the hemisulfate), dissolve 109.1 mg in 500 µL of ultrapure water.
-
Note: O-Methylisourea solutions are not stable for long periods and should be prepared fresh.
-
-
pH Adjustment:
-
Carefully add concentrated ammonium hydroxide to the protein solution to adjust the pH to 10.5 - 11.0. This step is crucial as the guanidinylation reaction is most efficient at alkaline pH where the lysine ε-amino group is deprotonated.[5] Monitor the pH closely using a calibrated pH meter or high-range pH strips.
-
-
Guanidinylation Reaction:
-
Add the freshly prepared O-Methylisourea solution to the pH-adjusted protein sample. A 10-fold molar excess of the reagent over the estimated number of lysine residues is a good starting point. For complex mixtures, a final concentration of 0.5 M O-Methylisourea can be used.
-
Mix the solution gently by vortexing.
-
Incubate the reaction mixture at a constant temperature. A common starting point is 37°C for several hours to overnight, or 65°C for 20-60 minutes for faster reactions.[5][7] The optimal time and temperature should be determined empirically for each specific protein.
-
-
Reaction Quenching:
-
To stop the reaction, acidify the sample to a pH below 4 by adding a small volume of formic acid (e.g., a final concentration of 1-5%).
-
-
Sample Clean-up (for Mass Spectrometry):
-
The guanidinylated protein sample will contain a high concentration of salt, which can interfere with mass spectrometry analysis.[5] It is essential to desalt the sample. This can be achieved using:
-
Dialysis or buffer exchange columns for larger protein samples.
-
C18 solid-phase extraction cartridges (e.g., ZipTips) for peptide samples after tryptic digestion.
-
-
-
Verification of Guanidinylation (Optional but Recommended):
-
The extent of guanidinylation can be assessed by mass spectrometry. For intact proteins, a mass shift of +42.02 Da for each modified lysine residue will be observed.[4] For proteomic workflows, after tryptic digestion, the mass of lysine-terminated peptides will increase by 42.02 Da.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protein guanidinylation workflow.
Caption: Workflow for protein guanidinylation with this compound.
Signaling Pathway Example: Not Applicable
While protein guanidinylation is a powerful tool for studying proteins, it is a chemical modification technique applied in vitro and does not directly represent a biological signaling pathway. The modification can be used to study proteins that are part of signaling pathways by, for example, altering their charge and observing the effect on protein-protein interactions. However, a diagram of a signaling pathway itself would not accurately depict the application of this chemical tool. The experimental workflow diagram provided above is a more relevant and direct visualization for this application note.
Conclusion
Guanidinylation with this compound is a robust and effective method for modifying lysine residues in proteins. The conversion to homoarginine significantly benefits proteomic analyses by improving the detection of lysine-containing peptides. Furthermore, this modification provides a means to investigate the functional role of lysine residues in protein interactions and activity. Careful control of reaction conditions, particularly pH, is paramount to achieving high efficiency and specificity. The protocol and data presented here offer a comprehensive guide for the successful application of protein guanidinylation in research and development.
References
- 1. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Modification with O-Methylisourea Hydrochloride for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics and mass spectrometry-based peptide analysis, chemical derivatization is a powerful tool to enhance the detection and characterization of peptides. O-Methylisourea hydrochloride is a reagent used for the specific modification of primary amines, primarily the ε-amino group of lysine residues, in a reaction known as guanidinylation.[1][2][3] This modification converts lysine into homoarginine, an analog of arginine.[2][4]
The primary benefits of guanidinylation for mass spectrometry are:
-
Enhanced Signal Intensity: Arginine-containing peptides generally exhibit a stronger signal in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) due to the higher basicity of the guanidinium group compared to the primary amine of lysine.[2][5] The conversion of lysine to homoarginine imparts this characteristic, leading to improved detection of lysine-containing peptides.[1][2]
-
Improved Sequence Coverage: By increasing the signal intensity of lysine-terminated peptides, guanidinylation can lead to better overall protein sequence coverage in proteomic analyses.[1][2][6]
-
Predictable Mass Shift: The reaction introduces a consistent mass shift of +42 Da for each modified lysine residue, which facilitates the identification of modified peptides in the mass spectrum.[7]
-
Altered Fragmentation Patterns: The modification can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS), often leading to a more prominent y-ion series, which can aid in peptide sequencing.[5][6]
This document provides a detailed protocol for the guanidinylation of peptides using this compound and summarizes the expected quantitative outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the guanidinylation of peptides using this compound.
| Parameter | Value | Notes |
| Mass Shift per Lysine Residue | +42.0429 Da | This is the mass difference between a lysine residue and a homoarginine residue. |
| Reaction Selectivity | High (e.g., 96.8% for lysine side chains) | The reaction is highly selective for the ε-amino group of lysine under controlled pH conditions.[6] However, side reactions with the N-terminal α-amino group can occur.[8][9] |
| Reaction Efficiency | Near-quantitative | With optimized protocols, the conversion of lysine to homoarginine can be complete or near-quantitative.[4][7] |
| Reported Signal Enhancement | > 10-fold | Signal increases of over 10-fold have been reported for guanidinated peptides compared to their unmodified counterparts in MALDI-MS.[7] |
Experimental Protocol: Guanidinylation of Peptides
This protocol describes a general procedure for the guanidinylation of peptides in solution. Researchers may need to optimize conditions for specific samples.
Materials:
-
Peptide sample (dried or in an aqueous solution)
-
This compound (CAS No: 5329-33-9)
-
Ammonium hydroxide (or other suitable base to adjust pH)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water or equivalent high-purity water
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
Dissolve the peptide sample in a suitable buffer or water.
-
Add the this compound stock solution to the peptide solution to a final concentration of 0.5 M.
-
Adjust the pH of the reaction mixture to 10.5-11.0 using the ammonium hydroxide solution. This is critical for the selective guanidinylation of the lysine ε-amino group.[3]
-
-
Incubation:
-
Reaction Quenching:
-
Stop the reaction by acidifying the mixture with an equal volume of 1% (v/v) aqueous trifluoroacetic acid (TFA).[3]
-
-
Sample Cleanup:
-
Prior to mass spectrometry analysis, it is essential to desalt the sample to remove excess reagents and salts. This can be achieved using C18 ZipTips®, solid-phase extraction (SPE) cartridges, or other suitable methods.
-
-
Mass Spectrometry Analysis:
-
The desalted, guanidinated peptide sample is now ready for analysis by MALDI-MS or LC-MS/MS.
-
Visualizations
Experimental Workflow for Peptide Guanidinylation
Caption: Workflow for peptide modification using this compound.
Chemical Reaction of Lysine Guanidinylation
Caption: Conversion of a lysine residue to a homoarginine residue.
Safety and Handling Precautions
This compound is classified as a hazardous substance.[10][11] It can cause skin and serious eye irritation, as well as respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this reagent.[10]
-
Handling: Avoid breathing dust and ensure work is carried out in a well-ventilated area, such as a fume hood.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store the reagent in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local regulations at an approved waste disposal plant.[10]
For more detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[10][11]
References
- 1. [PDF] Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage | Semantic Scholar [semanticscholar.org]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols: O-Methylisourea Hydrochloride for Protein Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylisourea hydrochloride is a chemical reagent primarily utilized in the functional analysis of proteins through a process known as guanidination. This reaction specifically targets the primary amino groups of lysine residues, converting them into homoarginine residues. This modification has significant applications in proteomics and protein chemistry, aiding in protein identification, characterization of post-translational modifications (PTMs), and stabilization of proteins for functional and structural studies. This document provides detailed application notes and experimental protocols for the effective use of this compound in protein functional analysis.
Principle of Guanidination
O-Methylisourea reacts with the ε-amino group of lysine residues at an alkaline pH, resulting in the formation of homoarginine. This conversion imparts a guanidinium group to the lysine side chain, which is more basic than the original amino group. The reaction is valued for its specificity towards primary amines, particularly the ε-amino group of lysine, although reactivity with N-terminal α-amino groups can occur under certain conditions.[1][2]
The primary benefits of guanidination in protein analysis include:
-
Enhanced Mass Spectrometry (MS) Signal: The higher basicity of the homoarginine residue improves ionization efficiency in MS, leading to enhanced signal intensity for lysine-containing peptides.[3]
-
Improved Protein Identification: By converting lysine to homoarginine, which is an analog of arginine, tryptic digestion patterns can be altered in a predictable manner, aiding in protein identification and increasing sequence coverage.
-
Stabilization of Protein Structure: The conversion of lysine to homoarginine can increase the stability of some proteins.[4]
-
Studying Post-Translational Modifications: Guanidination can be used to block lysine residues, thereby facilitating the study of other PTMs or distinguishing between different types of lysine modifications.
Quantitative Data on Guanidination Efficiency
The efficiency of the guanidination reaction is influenced by several factors, including pH, the ratio of O-Methylisourea to lysine, reaction time, and temperature. The following tables summarize quantitative data from various studies to guide the optimization of your experimental conditions.
Table 1: Effect of pH and Reagent Ratio on Guanidination of Free L-Lysine
| O-Methylisourea:Lysine Ratio | pH | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) | Reference |
| 10:1 | 8.6 | 85 | 10 | 5 | [1] |
| 10:1 | 9.8 | 30 | 65 | 5 | [1] |
| 10:1 | 10.6 | 15 | 75 | 10 | [1] |
| 10:1 | 11.0 | 20 | 70 | 10 | [1] |
| 1000:1 | 8.6 | 53 | 40 | 7 | [1] |
| 1000:1 | 9.0 | 30 | 61 | 9 | [1] |
| 1000:1 | 10.2 | 10 | 55 | 35 | [1] |
| 1000:1 | 11.0 | 5 | 45 | 50 | [1] |
Table 2: Effect of Reaction Time and Reagent Ratio on Guanidination of Free L-Lysine at pH 10.6
| O-Methylisourea:Lysine Ratio | Reaction Time (days) | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) | Reference |
| 1.5:1 | 1 | 60 | 35 | 5 | [1] |
| 1.5:1 | 3 | 50 | 45 | 5 | [1] |
| 1.5:1 | 7 | 45 | 50 | 5 | [1] |
| 10:1 | 1 | 25 | 65 | 10 | [1] |
| 10:1 | 3 | 15 | 75 | 10 | [1] |
| 10:1 | 7 | 10 | 78 | 12 | [1] |
| 100:1 | 1 | 5 | 60 | 35 | [1] |
| 100:1 | 3 | <5 | 58 | 37 | [1] |
| 100:1 | 7 | <5 | 55 | 40 | [1] |
| 1000:1 | 1 | <1 | 48 | 51 | [1] |
| 1000:1 | 3 | <1 | 45 | 54 | [1] |
| 1000:1 | 7 | <1 | 42 | 57 | [1] |
Experimental Protocols
Protocol 1: Guanidination of Peptides for Enhanced MALDI-TOF MS Analysis
This protocol is designed to improve the detection of lysine-containing peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
Materials:
-
This compound (or hemisulfate salt)
-
Ammonium hydroxide (NH4OH), 7 M
-
Deionized water
-
Peptide sample (from tryptic digest)
-
Stop Solution: 10% Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Prepare Guanidination Reagent:
-
Prepare a 5.7 M solution of O-Methylisourea. For the hemisulfate salt, dissolve 50 mg in 51 µL of water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix 5 µL of the peptide digest with 5.5 µL of 7 M NH4OH.
-
Add 1.5 µL of the 5.7 M O-Methylisourea solution to the peptide mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 65°C for 15-30 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding 30-60 µL of 10% TFA.
-
-
Sample Cleanup (Optional but Recommended):
-
Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
MALDI-TOF MS Analysis:
-
Spot the guanidinated and desalted peptide sample onto a MALDI target plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire mass spectra. Guanidination results in a mass increase of 42.022 Da for each modified lysine residue.
-
Protocol 2: In-Solution Guanidination of a Purified Protein for Functional Studies
This protocol describes the modification of a purified protein to study the functional role of lysine residues or to enhance protein stability.
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
This compound
-
Guanidination Buffer: 0.5 M O-Methylisourea in 0.5 M NaOH, pH adjusted to 10.5-11.0
-
Dialysis tubing or centrifugal ultrafiltration units
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is at a suitable concentration (e.g., 1-5 mg/mL) and free of primary amine-containing buffer components (e.g., Tris can be used, but be aware it contains a primary amine).
-
-
Guanidination Reaction:
-
Add the Guanidination Buffer to the protein solution at a 1:1 volume ratio. The final concentration of O-Methylisourea should be sufficient to ensure a large molar excess over the lysine residues in the protein.
-
-
Incubation:
-
Incubate the reaction mixture at 4°C for 24-72 hours with gentle agitation. The optimal time should be determined empirically for each protein.
-
-
Removal of Excess Reagent:
-
Remove unreacted O-Methylisourea and byproducts by extensive dialysis against the desired storage buffer (e.g., 3 x 1 L changes over 24 hours) or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.
-
-
Characterization of Modification:
-
Confirm the extent of guanidination using techniques such as amino acid analysis (quantifying the conversion of lysine to homoarginine) or mass spectrometry.
-
-
Functional Analysis:
-
Perform functional assays (e.g., enzyme activity assays, binding assays) to assess the impact of lysine modification on the protein's function.
-
Visualizations
Caption: Experimental Workflow for Proteomics using O-Methylisourea Guanidination.
Caption: Logical Workflow for Studying Lysine PTMs in Signaling Pathways.
Applications in Drug Development
-
Target Validation: By modifying lysine residues within a drug-binding pocket, guanidination can help to elucidate the importance of these residues for drug-target interaction.
-
Biomarker Discovery: The enhanced sensitivity in MS analysis after guanidination can aid in the identification and quantification of low-abundance proteins that may serve as disease biomarkers.
-
Biopharmaceutical Characterization: Guanidination can be used to characterize therapeutic proteins, such as monoclonal antibodies, by improving the sequence coverage in peptide mapping experiments.
-
Understanding Drug Resistance: Alterations in PTMs, including those on lysine residues, can contribute to drug resistance. Guanidination-based proteomic approaches can help to identify such changes in resistant cell lines or patient samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Guanidination Efficiency | Suboptimal pH. | Ensure the reaction pH is between 10.5 and 11.0. |
| Insufficient O-Methylisourea. | Increase the molar excess of O-Methylisourea to lysine residues. | |
| Short incubation time. | Increase the incubation time, monitoring the reaction progress. | |
| Protein Precipitation | Protein instability at high pH. | Perform the reaction at a lower temperature (e.g., 4°C) and ensure the protein is in a stabilizing buffer. |
| Non-specific Modification | Reaction with N-terminal α-amino groups. | Optimize the reaction conditions (lower pH, shorter time) to favor modification of the more nucleophilic ε-amino group of lysine.[1] |
| Incomplete Tryptic Digestion after Guanidination | Steric hindrance from homoarginine. | Trypsin can cleave after homoarginine, but the efficiency might be reduced. Consider using a different protease in combination with trypsin. |
Conclusion
This compound is a valuable tool for the functional analysis of proteins. The guanidination of lysine residues provides significant advantages for mass spectrometry-based proteomics and allows for the targeted investigation of the role of lysine in protein function and stability. Careful optimization of the reaction conditions is crucial to achieve high efficiency and specificity. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this powerful chemical modification into their protein analysis workflows.
References
- 1. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Uncoupling histone modification crosstalk by engineering lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Guanidine-Containing Compounds using O-Methylisourea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of guanidine-containing compounds utilizing O-methylisourea hydrochloride. This reagent serves as a versatile and efficient guanylating agent for a wide range of primary and secondary amines, finding significant application in the development of therapeutic agents.
Introduction
Guanidine and its derivatives are a pivotal class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The guanidinium group, being protonated at physiological pH, plays a crucial role in molecular recognition through hydrogen bonding and electrostatic interactions. This has led to the development of guanidine-containing drugs with applications as antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer agents, among others. This compound is a convenient and reactive electrophilic reagent for the introduction of the guanidine functionality onto primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the O-methylisourea, followed by the elimination of methanol, to afford the corresponding guanidinium salt.
Data Presentation: Synthesis of N-Substituted Guanidines
The following table summarizes representative yields for the guanylation of various amines with this compound. Please note that reaction conditions should be optimized for each specific substrate to achieve maximal yields.
| Entry | Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Sarcosine | Creatine | Aqueous solution, pH 9-11 | 21 | [1] |
| 2 | Benzylamine | Benzylguanidine | Refluxing Ethanol, 8 h | 75-85 | General Procedure |
| 3 | Aniline | Phenylguanidine | Refluxing Ethanol, 24 h | 40-60 | General Procedure |
| 4 | Piperidine | N-Pentamethylene-guanidine | Room Temp, aq. Na2CO3, 72 h | 80-90 | Adapted from[2] |
| 5 | n-Butylamine | n-Butylguanidine | Refluxing Ethanol, 12 h | 70-80 | General Procedure |
*Note: Yields are representative estimates based on general procedures for this type of reaction and may vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocols
Protocol 1: General Procedure for the Guanylation of Aliphatic and Aromatic Amines in Ethanol
This protocol describes a general method for the synthesis of substituted guanidines from primary and secondary amines in refluxing ethanol.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Anhydrous Ethanol
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq).
-
Dissolve the amine in anhydrous ethanol (5-10 mL per mmol of amine).
-
Add this compound (1.2 eq) to the solution.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or chloroform/methanol mixtures) to afford the desired guanidinium salt.
Protocol 2: Guanidinylation of Amines under Aqueous Basic Conditions
This protocol is adapted from the guanidinylation of lysine residues and is suitable for water-soluble amines.
Materials:
-
This compound
-
Amine
-
Saturated Sodium Carbonate (Na2CO3) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dialysis tubing (if applicable for purification of larger molecules)
-
Lyophilizer (optional)
Procedure:
-
Dissolve the amine substrate in a 1:1 (v/v) mixture of deionized water and saturated sodium carbonate solution.
-
In a separate container, dissolve this compound (1.5 eq) in the same 1:1 aqueous sodium carbonate solution.
-
Add the O-methylisourea solution to the amine solution with stirring at room temperature.
-
Seal the reaction vessel and stir the mixture at room temperature for 72 hours.
-
For small molecules, the product can be isolated by extraction with a suitable organic solvent after neutralization of the aqueous solution. Further purification can be achieved by chromatography.
-
For larger molecules or polymers, the reaction mixture can be transferred to dialysis tubing and dialyzed against deionized water for 48-72 hours to remove excess reagents and salts. The purified product can then be obtained by lyophilization.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of guanidine compounds.
Signaling Pathway: Inhibition of Voltage-Gated Potassium Channels
Many guanidine-containing compounds exert their pharmacological effects by inhibiting voltage-gated potassium (Kv) channels. This inhibition leads to a prolongation of the action potential, resulting in increased neurotransmitter release at nerve terminals.
Caption: Inhibition of Kv channels by guanidine compounds.[3][4]
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: On-Resin Guanidinylation of Peptides with O-Methylisourea Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-synthetic modification of peptides on a solid support is a powerful strategy for introducing structural diversity and enhancing the biological properties of synthetic peptides.[1] One of the most significant modifications is guanidinylation, the conversion of a primary amine, such as the ε-amino group of lysine or the δ-amino group of ornithine, into a guanidinium group. This transformation effectively converts lysine and ornithine residues into their respective analogs, homoarginine and arginine.[1]
The guanidinium group, characteristic of the arginine side chain, is a key pharmacophore in numerous biologically active molecules due to its ability to form stable hydrogen bonds and salt bridges.[2] On-resin guanidinylation allows for the site-specific incorporation of this crucial functional group, which can improve a peptide's binding affinity, enhance cell permeability, and increase resistance to enzymatic degradation.[1]
O-Methylisourea hydrochloride is a cost-effective and reactive agent for this purpose.[2][3] Chemical guanidinylation using this reagent can offer higher yields and greater purity compared to the direct solid-phase synthesis of arginine-rich peptides, which can be challenging.[3] This document provides detailed protocols and key considerations for performing on-resin guanidinylation using this compound.
Key Applications
-
Synthesis of Arginine Analogs: Enables the site-specific conversion of ornithine and lysine residues to arginine and homoarginine, respectively, after peptide synthesis is complete.[1]
-
Structure-Activity Relationship (SAR) Studies: Facilitates research into the importance of the guanidinium group at specific positions within a peptide sequence for its biological activity.[1]
-
Improved Pharmacokinetics: The introduction of the cationic guanidinium group can enhance a peptide's interaction with cell membranes and improve its overall biological performance.[4]
-
Cost-Effective Synthesis: Guanidinylation of lysine-containing peptides is often more economical and efficient than the direct synthesis and incorporation of protected arginine monomers, which can be difficult and result in lower yields.[3]
Chemical Principle
The guanidinylation reaction with O-Methylisourea involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the reagent. The reaction is highly pH-dependent, as the primary amine must be in its unprotonated, nucleophilic state to react.[5] This typically requires basic conditions, with an optimal pH around 10.5-11.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Homoarginine and Arginine Analogs using O-Methylisourea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylisourea hydrochloride is a versatile and cost-effective reagent for the guanidination of primary amines, enabling the synthesis of various arginine analogs. A prominent application is the conversion of the ε-amino group of lysine to a guanidino group, yielding homoarginine. Homoarginine, a naturally occurring non-proteinogenic amino acid, is a homolog of arginine with an additional methylene group in its side chain.[1] It plays a significant role in cardiovascular health through its involvement in the nitric oxide (NO) signaling pathway.[1][2] These application notes provide detailed protocols for the synthesis of homoarginine from lysine, summarize key quantitative data, and illustrate the relevant biological pathway and experimental workflow.
Principle of the Reaction
The synthesis of homoarginine from lysine using this compound is a nucleophilic substitution reaction. The deprotonated ε-amino group of lysine acts as a nucleophile, attacking the electrophilic carbon atom of O-Methylisourea. This results in the formation of a guanidinium group on the lysine side chain, with methanol and the hydrochloride salt as byproducts. The reaction is typically carried out under basic conditions (pH > 9) to ensure the amino group is sufficiently deprotonated.[3]
Quantitative Data Summary
The efficiency of the guanidination reaction is influenced by several factors, including pH, the molar ratio of O-Methylisourea to the amine, and the reaction time.
| Parameter | Condition | Observation | Reference |
| pH | 8.6 - 11.0 | The yield of homoarginine increases with pH, with optimal conversion observed at pH values above the pKa of the ε-amino group of lysine (around 10.5). At a pH of 11.0, homoarginine recovery can reach up to 75%. | [4][5] |
| O-Methylisourea:Lysine Ratio | 1.5:1 to 1000:1 | Increasing the molar excess of O-Methylisourea leads to a higher conversion of lysine to homoarginine. However, very high ratios (e.g., 1000:1) can lead to the formation of byproducts due to the reaction with the α-amino group of free lysine. | [4][5] |
| Reaction Time | 1 to 7 days | The guanidination reaction is generally slow, often requiring several days to approach completion. For some applications, optimal incubation times have been determined to be around 3-4 days. | [6] |
| Conversion Rate | Optimized Conditions | Under optimized conditions (e.g., 0.6 M O-Methylisourea, pH 11.4, 3.2-3.7 days), conversion rates of lysine to homoarginine can reach 76-83%. | [6] |
Experimental Protocols
Protocol 1: Direct Guanidination of Lysine
This protocol is suitable for the guanidination of the ε-amino group of lysine where the α-amino group is protected or when some degree of α-amino group modification is acceptable.
Materials:
-
L-Lysine hydrochloride
-
This compound (or O-Methylisourea hemisulfate)
-
Barium hydroxide octahydrate (if using the hemisulfate salt)
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
Preparation of O-Methylisourea solution:
-
If using this compound: Dissolve the desired amount of this compound in deionized water.
-
If using O-Methylisourea hemisulfate: Dissolve O-Methylisourea hemisulfate in deionized water. In a separate container, prepare a solution of barium hydroxide. Add the barium hydroxide solution to the O-Methylisourea hemisulfate solution to precipitate barium sulfate. Centrifuge or filter to remove the precipitate. The supernatant contains the free base of O-Methylisourea.
-
-
Reaction Setup:
-
Dissolve L-Lysine hydrochloride in deionized water.
-
Adjust the pH of the lysine solution to >10.5 using a solution of NaOH.
-
Add the prepared O-Methylisourea solution to the lysine solution. A molar excess of O-Methylisourea is typically used.
-
-
Incubation:
-
Stir the reaction mixture at room temperature or 4°C. The reaction is slow and may take several days. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, amino acid analysis).
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture with HCl to stop the reaction.
-
The product, homoarginine, can be purified from the reaction mixture using ion-exchange chromatography.
-
Protocol 2: Synthesis of L-Homoarginine Hydrochloride from L-Lysine with α-Amino Group Protection
This protocol employs a copper complex to protect the α-amino group of lysine, ensuring specific guanidination of the ε-amino group.[7]
Materials:
-
L-Lysine
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) oxide (CuO)
-
O-Methylisourea hemisulfate
-
Sodium hydroxide (NaOH)
-
Ammonia solution
-
Hydrogen sulfide (H₂S) gas or a suitable sulfide source
-
Hydrochloric acid (HCl)
-
Dowex 50 ion-exchange resin (or equivalent)
-
Deionized water
Procedure:
-
Protection of the α-Amino Group:
-
Dissolve L-Lysine in deionized water.
-
Add CuCl₂·2H₂O to the lysine solution and stir at room temperature for approximately 2 hours to form the di-lysine copper complex. The solution will turn blue.[7]
-
-
Guanidination:
-
Prepare a solution of O-Methylisourea hemisulfate in a 10% NaOH solution.
-
Add the O-Methylisourea solution to the copper-lysine complex solution.
-
Adjust the pH to approximately 10.6 with ammonia solution.
-
Allow the reaction to proceed at room temperature or 4°C for 2 to 7 days.[7]
-
-
Deprotection (Copper Removal):
-
Bubble H₂S gas through the reaction mixture for about 15 minutes to precipitate copper sulfide (CuS).[7] Alternatively, other methods for copper removal can be employed.
-
Filter the mixture to remove the CuS precipitate.
-
-
Purification:
-
Adjust the pH of the filtrate to 3.2-3.4 with 3M HCl.[7]
-
Load the solution onto a Dowex 50 (NH₄⁺ form) ion-exchange column.
-
Elute with a suitable buffer, such as ammonium hydroxide (NH₄OH).[7]
-
Collect the fractions containing homoarginine and concentrate using a rotary evaporator.
-
The final product can be obtained as L-homoarginine hydrochloride.
-
Diagrams
Caption: Workflow for the synthesis of L-Homoarginine Hydrochloride.
Caption: Role of Homoarginine in the Nitric Oxide Signaling Pathway.
Conclusion
This compound serves as an effective reagent for the synthesis of homoarginine and other arginine analogs from primary amines. The provided protocols offer robust methods for this transformation, with the copper-protection strategy ensuring high specificity for the desired product. The quantitative data highlights the importance of optimizing reaction conditions to achieve high yields. The synthesized homoarginine can be a valuable tool for research in areas such as cardiovascular disease, nitric oxide signaling, and drug development.
References
- 1. Homoarginine - Wikipedia [en.wikipedia.org]
- 2. The role of L-arginine/L-homoarginine/nitric oxide pathway for aortic distensibility and intima-media thickness in stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 7. CN102675156B - A kind of preparation method of L-homoarginine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Guanidinylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a guanidinium group, a key pharmacophore, can significantly enhance the biological activity of molecules by facilitating strong hydrogen bonding and electrostatic interactions.[1][2] This document provides detailed experimental conditions and protocols for the guanidinylation of primary amines, a critical transformation in medicinal chemistry and drug development.[2]
Comparative Overview of Common Guanidinylation Reagents
The choice of guanidinylating reagent is paramount and directly influences reaction efficiency, substrate scope, and overall yield.[1] The selection often depends on the nucleophilicity and steric hindrance of the primary amine substrate.[2] Below is a summary of commonly employed reagents.
Table 1: General Comparison of Guanidinylation Reagents [1]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope.[1] | Higher cost, requires a deprotection step.[1] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable reagent.[1] | Slower reaction times compared to triflylguanidines.[1] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for some nucleophiles.[1] | Guanidinylation is often a side reaction, can be complex.[1] |
| Isoureas/Isothioureas | O-Methylisourea, N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications.[1] | Can require harsh conditions (high pH/temp), potential for side products.[1] |
Quantitative Efficiency Comparison
The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different amine substrates.
Table 2: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine
| Primary Amine | Product | Yield (%) |
| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90%[2] |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95%[2] |
| Secondary amines | N,N'-di-Boc-protected guanidine | High[2] |
Table 3: Guanidinylation Yields with HATU for Anilines [1]
| Amine Substrate | Base | Yield (%) |
| 4-Fluoroaniline | TEA | 82 |
| 4-Nitroaniline | KOtBu | 80 |
| Morpholine | TEA | 94 |
| N-Boc-1,4-diaminobutane | TEA | 92 |
| Benzamide | KOtBu | 71 |
Table 4: Guanidinylation Yields with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine [1]
| Amine Substrate | Yield (%) |
| 4-Bromophenethylamine | 72 |
| Various Amines (general) | 14-92 |
Table 5: Guanidinylation Efficiency with O-Methylisourea [1]
| Substrate | Efficiency/Yield |
| Lysine-containing copolymers | >99% conversion |
| Peptides (Lysine residues) | High |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.
Protocol 1: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is adapted for a generic primary amine.[1]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.[1]
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with DCM or ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.[1]
Protocol 2: Guanidinylation of Anilines using HATU
This protocol is optimized for moderately nucleophilic anilines.[1]
Materials:
-
Aniline substrate (1.0 eq)
-
HATU (1.0 eq)[1]
-
Triethylamine (TEA) (2.0 eq)[1]
-
Anhydrous Acetonitrile (ACN)[1]
Procedure:
-
To a stirred solution of the aniline in anhydrous ACN, add TEA.[1]
-
Add HATU to the mixture.[1]
-
Stir the reaction at room temperature for 16-24 hours.[1]
-
Monitor the reaction by GC-FID or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.[1]
Protocol 3: Guanidinylation of Peptides using O-Methylisourea
This protocol is designed for the conversion of lysine residues to homoarginine in peptide samples for mass spectrometry analysis.[1]
Materials:
-
Dried peptide sample
-
Guanidinylation buffer (e.g., 0.5 M O-methylisourea, pH 10.5-11)
-
Ammonium hydroxide (for pH adjustment)[1]
Procedure:
-
Dissolve the dried peptide sample in the guanidinylation buffer.[1]
-
Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.[1]
-
Incubate the reaction mixture at 37-65°C for 20-60 minutes.[1]
-
Stop the reaction by acidification (e.g., with formic acid).[1]
-
Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.[1]
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes.[1]
References
Application Notes and Protocols: O-Methylisourea-Freebase for Desalting-Free Guanidination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidination, the conversion of primary amines to guanidines, is a critical chemical modification in various fields, including proteomics and drug discovery. The transformation of lysine residues to homoarginine, an analog of arginine, enhances the ionization efficiency of lysine-containing peptides in mass spectrometry, leading to improved protein identification.[1][2] Traditionally, this reaction is performed using O-methylisourea salts, such as the hemisulfate salt, which necessitates a desalting step to remove interfering salts prior to analysis. This desalting step can be a significant bottleneck in high-throughput workflows.
This document provides detailed application notes and protocols for the use of O-methylisourea-freebase as a novel guanidinating reagent that circumvents the need for desalting.[3] By preparing the freebase form of the reagent, interfering salts are removed before the guanidination reaction, streamlining the sample preparation process and enhancing analytical sensitivity.[3]
Advantages of O-Methylisourea-Freebase
The use of O-methylisourea-freebase for guanidination offers several key advantages over the conventional method using O-methylisourea hemisulfate:
-
Elimination of Desalting: The pre-reaction removal of salts from the reagent mixture obviates the need for a post-guanidination desalting step, saving time and reducing sample loss.[3]
-
Increased Sensitivity: Samples prepared with O-methylisourea-freebase exhibit enhanced signal intensity in mass spectrometry analysis compared to those treated with the conventional reagent without desalting.[3]
-
Improved Throughput: The simplified workflow is more amenable to high-throughput applications, as it removes a time-consuming and often manual step.[3]
-
Complete Guanidination: The freebase reagent provides complete guanidination of target molecules.[3]
Data Presentation
The efficacy of O-methylisourea-freebase guanidination is demonstrated by the significant improvement in peptide detection and sequence coverage in mass spectrometry analysis. The following table summarizes the quantitative comparison between different guanidination approaches for the analysis of a tryptic digest of bovine serum albumin (BSA).
| Treatment | Number of Peptides Observed | Sequence Coverage (%) | Relative Peptide Signal Intensity |
| Tryptic Peptides (No Guanidination) | ~4 | 7 | 1x |
| Conventional Guanidination (without desalting) | ~4 | 7 | Markedly Reduced |
| Conventional Guanidination (with desalting) | >20 | 50 | >10x |
| Freebase Guanidination (no desalting) | >25 | >50 | >10x |
Table 1: Comparison of guanidination methods for the analysis of 25 fmol of BSA tryptic digest. Data is compiled from findings presented by Beardsley et al. (2013).[3]
Experimental Protocols
Protocol 1: Preparation of O-Methylisourea-Freebase Reagent
This protocol describes the preparation of the O-methylisourea-freebase reagent from O-methylisourea hemisulfate.
Materials:
-
O-methylisourea hemisulfate
-
Barium hydroxide octahydrate
-
Ultrapure water
Procedure:
-
Dissolve 50 mg of O-methylisourea hemisulfate in 51 µL of ultrapure water.
-
Add 64 mg of barium hydroxide octahydrate to the solution. This creates an 8 M O-methylisourea and 4 M barium hydroxide solution, ensuring a 1:1 molar ratio between barium hydroxide and sulfate.[3]
-
Mix the solution by pulse vortexing for 10 minutes.
-
Centrifuge the mixture at 20,800 x g at 4°C for 5 minutes.[3]
-
The supernatant contains the O-methylisourea-freebase. Carefully collect the supernatant for immediate use in the guanidination reaction.
Protocol 2: Guanidination of Peptides using O-Methylisourea-Freebase
This protocol details the guanidination of peptide samples, such as those obtained from a tryptic digest of a protein.
Materials:
-
Dried peptide sample
-
O-methylisourea-freebase reagent (from Protocol 1)
-
Sonicator
-
SpeedVac or similar vacuum concentrator
Procedure:
-
Dissolve the dried peptide sample in 5 µL of the prepared O-methylisourea-freebase solution.
-
Facilitate dissolution by sonicating for 5 minutes.[3]
-
Incubate the reaction mixture at 65°C for 20 minutes to effect guanidination.[3]
-
Dry the guanidinated sample using a SpeedVac for approximately 5 minutes.[3]
-
The sample is now ready for direct analysis by MALDI-TOF MS or other downstream applications without the need for desalting.
Visualizations
The following diagrams illustrate the key processes involved in the preparation and application of O-methylisourea-freebase for desalting-free guanidination.
Caption: Workflow for the preparation of O-methylisourea-freebase reagent.
Caption: Comparison of conventional and freebase guanidination workflows.
References
Troubleshooting & Optimization
Troubleshooting incomplete guanidinylation reactions with O-Methylisourea hydrochloride
For researchers, scientists, and drug development professionals, the guanidinylation of primary amines is a critical transformation in the synthesis of a wide array of biologically active molecules. O-Methylisourea hydrochloride serves as a common and cost-effective reagent for this purpose. However, achieving complete and specific conversion can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during guanidinylation reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for guanidinylation with this compound, and why is it so important?
A1: The optimal pH for guanidinylation with this compound is in the basic range, typically between 9 and 11.[1] Maintaining a basic pH is crucial for two primary reasons. First, the primary amine substrate must be in its deprotonated, nucleophilic state to attack the electrophilic carbon of the O-Methylisourea. At acidic or neutral pH, the amine will be protonated as an ammonium salt, rendering it non-nucleophilic and halting the reaction. Secondly, a base is required to neutralize the hydrochloride salt of the reagent and any acid that may be formed during the reaction, ensuring the amine remains reactive.
Q2: My guanidinylation reaction is sluggish or incomplete. What are the first troubleshooting steps I should take?
A2: If you are experiencing an incomplete reaction, consider the following initial steps:
-
Verify pH: Ensure the reaction mixture is sufficiently basic (pH 9-11). Use a pH meter or pH paper to confirm. If necessary, add a suitable base.
-
Check Reagent Quality: this compound can degrade over time, especially if exposed to moisture.[2][3] Use a fresh, high-purity batch of the reagent. Ensure your amine substrate is pure and dry, as impurities or water can lead to side reactions.[3]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.[3] However, be cautious, as excessive heat can lead to reagent decomposition or the formation of byproducts.[3] A temperature of around 60-65°C is often a good starting point.[4]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] Some reactions may require longer periods to reach completion.[5]
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A3: The most common side reaction is the guanidinylation of not only the target primary amine but also other nucleophilic sites if present. For instance, in peptide chemistry, the N-terminal amino group, particularly of glycine residues, can also be modified.[4] Another possibility, though less common with O-Methylisourea, is the formation of urea derivatives through hydrolysis of the reagent, especially in aqueous basic conditions over extended periods.
Q4: How can I monitor the progress of my guanidinylation reaction?
A4: The progress of the reaction can be effectively monitored by TLC or LC-MS.[5][6] For TLC analysis, you will need to identify a suitable solvent system that provides good separation between your starting amine, the guanidinylated product, and any potential side products. The guanidinylated product is typically more polar than the starting amine. Staining with ninhydrin can be useful, as primary amines will give a positive result (a colored spot), while the guanidinylated product will not. For LC-MS, you can monitor the disappearance of the mass corresponding to your starting material and the appearance of the mass of your product (an increase of 42.04 Da for each guanidinyl group added).[4]
Troubleshooting Guide: Incomplete Reactions
This section provides a more detailed approach to troubleshooting and optimizing your guanidinylation reaction.
Optimizing Reaction Conditions
The efficiency of a guanidinylation reaction is highly dependent on several factors. The following table summarizes key parameters and their typical ranges for reactions with this compound.
| Parameter | Recommended Range/Value | Rationale & Troubleshooting Notes |
| pH | 9 - 11 | Ensures the primary amine is deprotonated and nucleophilic. Below this range, the reaction rate will be significantly slower or may not proceed at all. |
| Temperature | Room Temperature to 65°C | Higher temperatures can increase the reaction rate but may also lead to degradation of the reagent and byproducts. Start at room temperature and gently heat if the reaction is slow.[3][4] |
| Reaction Time | 30 minutes to 72 hours | The required time depends on the reactivity of the amine, temperature, and concentration. Monitor the reaction to determine the optimal time.[4][7] |
| Molar Ratio (Reagent:Amine) | 1.5:1 to 2:1 | An excess of the guanidinylating agent is often used to drive the reaction to completion. |
| Solvent | Water, DMF, Methanol | The choice of solvent depends on the solubility of the starting materials. Aqueous basic solutions are common. For water-insoluble substrates, DMF or other polar aprotic solvents can be used with an appropriate base. |
| Base | Sodium Carbonate, Triethylamine (TEA), DIPEA | A non-nucleophilic organic base or an inorganic base can be used to maintain the optimal pH. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for a guanidinylation reaction and the logical steps for troubleshooting.
Detailed Experimental Protocols
Protocol 1: Guanidinylation of a Water-Soluble Amine
This protocol is suitable for the guanidinylation of primary amines that are soluble in aqueous basic solutions, such as the lysine residues in peptides.
-
Dissolution and pH Adjustment: Dissolve the amine substrate in a 1:1 (v/v) mixture of saturated sodium carbonate solution and deionized water to achieve the desired concentration.[7] Confirm that the pH of the solution is between 10 and 11.
-
Reagent Preparation: In a separate container, dissolve this compound in deionized water.
-
Reaction Initiation: Add the this compound solution to the amine solution. A typical molar ratio is 1.5 to 2 equivalents of the guanidinylating agent per equivalent of amine.
-
Incubation: Stir the reaction mixture at room temperature or heat to a temperature between 37-65°C.[1]
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be purified. For larger molecules like peptides or polymers, dialysis is an effective method to remove excess reagents and salts.[7] For smaller molecules, purification can be achieved by column chromatography.
Protocol 2: Guanidinylation of a Water-Insoluble Amine
This protocol is for primary amines that are not soluble in water.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Guanidinylating Agent: Add this compound (1.5-2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60°C for 12 hours or until the reaction is complete as determined by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidinylated product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and the decision-making process based on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH and temperature for O-Methylisourea hydrochloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving O-Methylisourea hydrochloride. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your guanidinylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during guanidinylation reactions with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the yield of my guanidinylation reaction consistently low?
A1: Low yields can stem from several factors. Consider the following possibilities and troubleshooting steps:
-
Incomplete Deprotonation of the Amine: The primary amine must be in its free base form to act as a nucleophile. Ensure the reaction pH is sufficiently high, typically above the pKa of the amine's conjugate acid. For most primary amines, a pH of 10.5 or higher is recommended.[1][2][3] You can adjust the pH using an appropriate base like sodium carbonate or ammonium hydroxide.[2][4]
-
Suboptimal Temperature: While many guanidinylation reactions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[2] However, be aware that this compound decomposes at elevated temperatures (around 122-124°C), so excessive heat should be avoided.[5] A modest increase in temperature, for instance to 37-65°C, can be beneficial, particularly for less reactive amines.[2]
-
Moisture Contamination: this compound is hygroscopic and its reactivity can be affected by the presence of water.[5] Ensure that your solvents are anhydrous and that the reaction is performed under a dry atmosphere (e.g., under nitrogen or argon). This compound should be stored in a desiccator.[5]
-
Steric Hindrance: Sterically hindered amines react more slowly.[6] For such substrates, longer reaction times or a moderate increase in temperature may be necessary to improve conversion.
-
Issues During Workup and Purification: The guanidine product is often highly polar and can be water-soluble, leading to losses during aqueous workup.[7] Purification by chromatography can also be challenging. Consider using techniques like reversed-phase or ion-exchange chromatography for better separation.[7]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The most common side reaction is the guanidinylation of other nucleophilic groups present in the substrate.
-
N-Terminal Guanidinylation: In reactions with peptides or amino acids, the N-terminal α-amino group can also be guanidinylated, especially if it is not protected.[1] This is more likely to occur with glycine residues at the N-terminus.[1] If selective ε-amino group guanidinylation of lysine is desired, protecting the N-terminus is crucial.
-
Reaction with Other Nucleophiles: Other nucleophilic side chains in peptides, such as the hydroxyl group of tyrosine, could potentially react, although this is less common than amine guanidinylation.[8]
-
Minimizing Side Reactions: To enhance selectivity, carefully control the reaction stoichiometry. Using a minimal excess of this compound can help reduce unwanted reactions. Optimizing the pH can also play a role in differentiating the reactivity of various amino groups based on their pKa values.
Q3: How can I effectively monitor the progress of my guanidinylation reaction?
A3: Monitoring the reaction is key to determining the optimal reaction time and preventing over-reaction or decomposition.
-
Thin-Layer Chromatography (TLC): For many organic-soluble substrates, TLC is a convenient method.[9][10] The guanidine product is typically more polar than the starting amine, resulting in a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or water-soluble compounds, LC-MS is a powerful tool to track the consumption of starting material and the formation of the desired product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the reaction is clean, ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting amine and the appearance of new signals for the guanidinium group.
Q4: The purification of my guanidine product is proving difficult. What strategies can I employ?
A4: The basic and often polar nature of guanidines can make purification challenging.
-
Column Chromatography: For less polar, protected guanidines, normal-phase silica gel chromatography can be effective.[9][10]
-
Reversed-Phase Chromatography (RPC): This is a suitable technique for polar and water-soluble guanidines. C18 columns are commonly used.[7]
-
Ion-Exchange Chromatography (IEX): Due to the positive charge of the guanidinium group at physiological pH, cation-exchange chromatography is a highly effective purification method.[7]
-
Crystallization: If the guanidine product is a salt (e.g., hydrochloride or sulfate), crystallization can be an excellent method for purification.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for guanidinylation with this compound?
A: The optimal pH is substrate-dependent but generally falls within the range of 10.5 to 11.3 .[1] The reaction requires the amine to be in its unprotonated, nucleophilic form. Therefore, the pH must be significantly higher than the pKa of the amine's conjugate acid.
Q: What is the recommended temperature for the reaction?
A: Reactions are commonly performed at room temperature .[6][9][10] For less reactive amines or to accelerate the reaction, the temperature can be increased to 37-65°C .[2] It is important to note that this compound decomposes at approximately 122-124°C .[5]
Q: What solvents are suitable for this reaction?
A: The choice of solvent depends on the solubility of the substrates. Common solvents include water, methanol, ethanol, and tetrahydrofuran (THF).[4][5][11] For substrates with poor water solubility, a co-solvent system may be necessary. Ensure solvents are anhydrous to prevent hydrolysis of the reagent.
Q: How should I store this compound?
A: this compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator) to prevent degradation from moisture.[5][12] Recommended storage temperatures are between 2-8°C.[13]
Q: Is this compound stable?
A: It is stable under normal storage conditions.[14] However, it will decompose upon heating.[5] It is also sensitive to moisture.[5]
Data Summary
The following tables summarize key quantitative data for reactions involving this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 10.5 - 11.3 | Essential for deprotonation of the primary amine.[1] |
| Temperature | Room Temperature to 65°C | Higher temperatures can increase reaction rates but risk decomposition above 122°C.[2][5] |
| Solvent | Water, Methanol, Ethanol, THF | Choice depends on substrate solubility. Anhydrous conditions are recommended.[4][5][11] |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of this compound is common, but a large excess can lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Adjust pH: Add a base (e.g., 1 M sodium carbonate solution) dropwise while monitoring the pH to reach a value between 10.5 and 11.0.
-
Add Reagent: Add this compound (1.2 equivalents) to the reaction mixture in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, neutralize the solution with a dilute acid (e.g., 1 M HCl). The method of product isolation will depend on its properties. For water-soluble products, consider direct purification by ion-exchange or reversed-phase chromatography. For organic-soluble products, extract with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography, crystallization, or other appropriate methods.
Visualizations
Guanidinylation Reaction Workflow
Caption: A typical workflow for the guanidinylation of a primary amine.
Guanidinylation Reaction Mechanism
Caption: The reaction mechanism of amine guanidinylation with O-Methylisourea.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. 5329-33-9|this compound|BLD Pharm [bldpharm.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Side reactions of O-Methylisourea hydrochloride with amino acid side chains
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of O-Methylisourea hydrochloride for the guanidinylation of amino acids, with a specific focus on potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in protein chemistry?
O-Methylisourea (OMIU) hydrochloride is primarily used for the guanidinylation of the ε-amino group of lysine residues in proteins and peptides.[1][2][3] This reaction converts lysine into homoarginine, which is a stable amino acid that can be quantified using standard amino acid analysis techniques.[1][2] This method is often employed to determine the amount of reactive (unmodified) lysine in a sample, which is particularly important in food and feed science to assess the impact of processing on protein quality.[3]
Q2: What is the principal mechanism of the guanidinylation reaction?
The guanidinylation reaction involves the nucleophilic attack of a deprotonated amino group on the O-Methylisourea molecule. For lysine, the reaction is most efficient when the target amino group is in its unprotonated, nucleophilic state.[1][2]
Q3: What are the most common side reactions observed with this compound?
The most significant side reaction is the non-specific modification of α-amino groups of amino acids.[1][2] This has been observed for free L-lysine, resulting in a double-derivatized product, as well as for the α-amino groups of other amino acids like tyrosine.[1] The extent of this side reaction is dependent on factors such as pH, the molar ratio of OMIU to the amino acid, and the reaction time.[1][2]
Q4: How should this compound be stored?
This compound should be stored in a desiccator, even for short periods, to protect it from atmospheric moisture.[4] For longer-term storage, it is recommended to keep it under an inert gas like nitrogen or argon at 2-8°C.[5]
Q5: What happens when this compound is heated?
Heating this compound can cause it to decompose, with the evolution of methyl chloride.[4] The decomposition temperature is dependent on the rate of heating but is generally observed around 122-124°C.[4]
Troubleshooting Guides for Side Reactions
This section addresses specific issues that may arise during guanidinylation experiments and offers potential solutions.
Lysine Side Reactions
Problem: Low yield of homoarginine and detection of double-derivatized lysine.
Cause: O-Methylisourea is reacting with both the ε-amino group and the α-amino group of the same lysine residue.[1][6] This is more likely to occur with free lysine or at the N-terminus of a peptide or protein. Studies have shown that achieving complete specificity for the ε-amino group of free lysine is challenging under various tested conditions.[1]
Solutions:
-
Optimize Reaction pH: The pH of the reaction is a critical factor. The reaction requires the amino group to be deprotonated.[1][2] For the ε-amino group of lysine (pKa ≈ 10.5), a pH around 10.6 has been found to be optimal for maximizing homoarginine formation from free lysine.[1] However, even at this pH, complete conversion without side reactions is not guaranteed.[1][2]
-
Adjust OMIU to Lysine Ratio: A very high excess of OMIU can drive the reaction towards modifying both amino groups.[1][2] For crystalline L-lysine, a 10:1 OMIU to Lysine ratio resulted in a higher recovery of homoarginine (around 75%) compared to a 1000:1 ratio.[1]
-
Control Reaction Time: The reaction time also influences the outcome. For free lysine at pH 10.6, a reaction time of 3 days with a 10:1 OMIU to Lysine ratio provided the best results for homoarginine recovery.[1]
Tyrosine Side Reactions
Problem: Unintended modification of tyrosine residues.
Cause: The modification of tyrosine by O-Methylisourea occurs at its α-amino group, not the phenolic side chain.[1] Mass spectrometry analysis has identified monoderivatized tyrosine where OMIU has reacted with the α-amino group.[1]
Solutions:
-
General Optimization: The strategies to minimize this side reaction are similar to those for preventing the modification of the α-amino group of lysine. Optimizing the pH, reagent ratio, and reaction time to favor the guanidinylation of lysine's ε-amino group will consequently reduce the modification of the α-amino groups of other amino acids like tyrosine.
Reactions with Other Amino Acid Side Chains
Problem: Modification of amino acids other than lysine.
Cause: O-Methylisourea can react with the α-amino groups of various amino acids. Studies have shown that Arg, Phe, Val, Ile, Thr, and Gly can also be modified, leading to their incomplete recovery after the reaction.[1][2] The extent of this reaction may differ for each amino acid, possibly due to differences in the pKa of their α-amino groups and the properties of their side chains.[1][2]
Solutions:
-
Specificity Limitations: It is important to acknowledge that O-Methylisourea is not entirely specific to the ε-amino group of lysine, especially in samples containing significant amounts of free amino acids.[1][2][3]
-
Analytical Correction: In samples with a high content of free amino acids, it may be necessary to quantify the free lysine content and apply a correction factor to accurately determine the reactive lysine content of the protein-bound fraction.[6]
-
Arginine: The guanidinium group of the arginine side chain is not expected to react with O-Methylisourea.
-
Cysteine: The thiol group of cysteine is a potent nucleophile.[7][8] While direct evidence from the provided search results is limited, the possibility of a reaction between the cysteine side chain and O-Methylisourea under basic conditions should be considered. If unexpected modifications are observed in cysteine-containing proteins, further analysis by mass spectrometry is recommended.
Data Presentation
Table 1: Effect of pH and OMIU:Lysine Ratio on the Recovery of Crystalline L-Lysine after 3 Days of Reaction.
| OMIU:Lysine Ratio | pH | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) |
| 10:1 | 10.6 | Low | ~75 | ~25 |
| 1000:1 | 8.6 | 53 | Low | High |
| 1000:1 | 9.0 | Low | 61 | High |
| 1000:1 | >9.0 | Low | Low | High |
| (Data summarized from a study on crystalline L-Lysine)[1][2] |
Table 2: Recovery of Crystalline Amino Acids after Guanidinylation Reaction.
| Amino Acid | Unreacted Amino Acid Recovery (%) |
| Arginine | <26 |
| Phenylalanine | <26 |
| Valine | <26 |
| Isoleucine | <26 |
| Threonine | <26 |
| Glycine | <26 |
| (Conditions: OMIU to amino acid ratio of 10:1 or 1000:1, pH 10.6, 7 days)[1][2] |
Experimental Protocols
Preparation of 0.6 M O-Methylisourea Solution
-
Add 2 g of O-Methylisourea sulfate salt to a suitable container.
-
Cool the solution for 30 minutes at room temperature.
-
Centrifuge the solution at 6,400 x g for 10 minutes.
-
Retain the supernatant. Wash the precipitate with approximately 2 mL of boiled, distilled, deionized water and centrifuge again.
-
Combine both supernatants and ensure the pH is above 12.
-
Adjust the pH to the desired value (e.g., 10.6) by adding 6 M HCl.
-
Bring the final volume to 20 mL with boiled, distilled, deionized water.[1]
General Guanidinylation Protocol
-
Prepare the O-Methylisourea solution as described above.
-
Dissolve the amino acid or protein sample in a suitable buffer.
-
Combine the sample and the O-Methylisourea solution at the desired molar ratio (e.g., 10:1 OMIU to lysine).
-
Adjust the pH of the reaction mixture to the optimal level (e.g., 10.6).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1 to 7 days).[1]
-
Stop the reaction, for example, by acidification.
-
Analyze the products using appropriate analytical techniques.
Analytical Methods for Product and Side Product Detection
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating and quantifying amino acids, including lysine and homoarginine.[1][9]
-
Mass Spectrometry (MS): MS and tandem MS (MS/MS) are powerful tools for identifying the exact mass of the reaction products, which is crucial for confirming the formation of homoarginine and identifying side products like double-derivatized lysine or modified tyrosine.[1][9][10]
-
Amino Acid Analysis: This is a conventional method used to quantify the amount of homoarginine formed, from which the reactive lysine content can be calculated.[2][3]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cas 5329-33-9,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Purification of Guanidinylated Proteins and Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of proteins and peptides following guanidinylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after a guanidinylation reaction?
A1: After guanidinylation, your crude product may contain a variety of impurities that need to be removed. These can include:
-
Excess guanidinylating reagent: Unreacted reagents like O-methylisourea, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, or others.[1]
-
Reaction byproducts: Salts (e.g., from using O-methylisourea hemisulfate), and byproducts from the decomposition of reagents.[2]
-
Unreacted starting material: Incomplete conversion of the primary amine on your protein or peptide.
-
Side-reaction products: Over-guanidinylation (modification of unintended amino groups) or modification of other amino acid side chains, though less common. Guanidinium coupling reagents like HATU can sometimes lead to the formation of guanidinium/uronium side products.[3][4][5][6]
-
Reagents from quenching and work-up: Salts and solvents used during the reaction work-up, such as sodium bicarbonate or trifluoroacetic acid (TFA).[1][7]
Q2: My guanidinylation reaction yield is low. What could be the cause?
A2: Low yields in guanidinylation can stem from several factors. A systematic troubleshooting approach is recommended.[1] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and stability of your guanidinylating agent, as degradation is a common issue. Also, verify the purity and dryness of your amine substrate and use fresh Boc anhydride if applicable.[1]
-
Reaction Conditions:
-
Temperature: Some reactions may be sluggish at room temperature and require gentle heating. However, excessive heat can cause decomposition.[1]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion without significant byproduct formation.[1]
-
Solvents and Bases: Use anhydrous solvents and high-quality bases to prevent hydrolysis of reagents.[1]
-
-
Stoichiometry: Carefully control the equivalents of your guanidinylating reagent to avoid over- or under-reaction.[1]
Q3: Why is desalting necessary after guanidinylation, and what are the common methods?
A3: Desalting is a critical step because salts from the guanidinylation reaction can interfere with downstream applications, particularly mass spectrometry (MALDI-TOF MS), where they can suppress the signal of your peptide or protein.[2] Common desalting methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard and effective method for both desalting and purifying peptides and proteins.[8][9][10] The sample is loaded onto a C18 or similar column, salts are washed away with an aqueous buffer, and the desalted product is then eluted with an organic solvent gradient.[8][9][11]
-
Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample cleanup and can be performed in a 96-well format for high-throughput applications.[12][13] It is particularly useful for removing unwanted reagents and particulates.[12]
-
Ultrafiltration: This method separates molecules based on size and can be used to remove small molecule impurities and exchange buffers.[14]
Troubleshooting Guides
Issue 1: Poor Separation During RP-HPLC Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks | - Ion-pairing reagent (e.g., TFA) concentration is too low.- Column is overloaded.- Secondary interactions with the stationary phase. | - Ensure 0.1% TFA is present in both mobile phases.[11][15]- Reduce the amount of sample loaded onto the column.- Try a different column chemistry (e.g., C4 or C8 for more hydrophobic peptides).[15] |
| Poor resolution between the desired product and impurities | - The gradient is too steep.- Inappropriate column chemistry for the peptide's properties. | - Use a shallower gradient to improve separation.[15]- For very hydrophilic peptides (common after guanidinylation), consider a more polar stationary phase or hydrophilic interaction liquid chromatography (HILIC).[16]- For hydrophobic peptides, a C4 or C8 column may provide better resolution.[15] |
| Product does not elute from the column | - The peptide is very hydrophobic and irreversibly bound.- The peptide has precipitated on the column. | - Use a stronger organic solvent in the mobile phase (e.g., isopropanol).- Dissolve the crude peptide in a stronger solvent like 6M guanidine hydrochloride before injection.[15] |
Issue 2: Low Recovery After Solid-Phase Extraction (SPE)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the guanidinylated peptide in the eluate | - Incomplete binding of the peptide to the SPE sorbent.- Premature elution of the peptide during the wash step.- Incomplete elution from the sorbent. | - Ensure the sample is properly acidified (e.g., with TFA) to promote binding to reversed-phase media.- Optimize the wash solvent; decrease the organic solvent concentration if the peptide is eluting prematurely.- Increase the organic solvent concentration in the elution buffer or use a stronger elution solvent. |
| Presence of impurities in the final product | - Inefficient washing of non-bound impurities.- Co-elution of impurities with the desired product. | - Increase the volume or strength of the wash solvent without eluting the target peptide.- Optimize the elution conditions to selectively elute the product. Step-gradient elution might be beneficial. |
Experimental Protocols
Protocol 1: General Desalting and Purification by RP-HPLC
This protocol is a general guideline for the purification of guanidinylated peptides.[10][11][15]
-
Sample Preparation:
-
After the guanidinylation reaction, quench the reaction as required (e.g., with aqueous NaHCO₃) and perform an initial work-up if necessary (e.g., extraction with an organic solvent).[1]
-
Remove the organic solvent under reduced pressure.
-
Re-dissolve the crude peptide in a minimal volume of the initial HPLC mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, 6M guanidine hydrochloride with 0.1% TFA can be used.[15]
-
Filter the sample through a 0.2 µm or 0.45 µm filter before injection.[17]
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a common starting point. For more hydrophobic peptides, C8 or C4 columns can be used.[15]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A common starting gradient is 0-70% B over 30 minutes. This should be optimized for your specific peptide. A shallower gradient will provide better resolution.[15]
-
Flow Rate: Dependent on the column dimensions (typically 1 mL/min for analytical scale and higher for preparative scale).
-
Detection: Monitor the elution at 210-220 nm.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions as the peptide elutes.
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[15]
-
Protocol 2: Desalting of Peptides using Solid-Phase Extraction (SPE)
This protocol provides a generic procedure for cleaning up and concentrating peptide samples using SPE.[12]
-
Sorbent Conditioning:
-
Condition the SPE cartridge (e.g., C18) with 1-3 bed volumes of 100% acetonitrile containing 0.1% TFA.
-
Equilibrate the cartridge with 1-3 bed volumes of 10% acetonitrile in water with 0.1% TFA.
-
-
Sample Loading:
-
Dissolve your crude peptide in an appropriate volume of 10% acetonitrile in water with 0.1% TFA.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-3 bed volumes of 10% acetonitrile in water with 0.1% TFA to remove salts and other polar impurities.
-
-
Elution:
-
Elute the desalted peptide with a suitable volume of a higher concentration of organic solvent, for example, 65% acetonitrile in water with 0.1% TFA. The optimal concentration will depend on the hydrophobicity of your peptide.
-
-
Post-Elution:
-
The eluted sample can be directly analyzed or lyophilized to concentrate the peptide.
-
Data Summary
Table 1: Comparison of Purification Strategies
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC | Separation based on hydrophobicity.[11] | High resolution, well-established, scalable.[10][11] | Can be time-consuming, requires specialized equipment, potential for sample loss. | High-purity applications, complex mixtures.[15] |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid phase.[18] | Fast, can be automated for high-throughput, reduces solvent consumption.[13] | Lower resolution than HPLC, potential for non-specific binding.[12] | Rapid desalting and sample cleanup, processing large numbers of samples.[13] |
| Ultrafiltration | Separation based on molecular weight cutoff.[14] | Simple, fast, removes small molecules effectively. | Does not separate peptides of similar size, potential for membrane fouling. | Buffer exchange, removal of small molecule reagents. |
Visualizations
Caption: General workflow for the purification of guanidinylated proteins and peptides.
Caption: Troubleshooting logic for common RP-HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Desalting of Peptides and Protein Mixtures by RP-HPLC Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. hplc.eu [hplc.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotage.com [biotage.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. chemrxiv.org [chemrxiv.org]
How to avoid non-specific reactions of O-Methylisourea hydrochloride
Welcome to the technical support center for O-Methylisourea hydrochloride (OMIU). This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific reactions and achieve optimal results in your guanidinylation experiments.
Troubleshooting Guide
This section addresses common issues encountered during the guanidinylation of proteins and peptides using this compound.
Issue 1: Low Yield of Guanidinylated Product
| Possible Cause | Recommendation |
| Suboptimal pH | The reaction is highly pH-dependent. The ε-amino group of lysine needs to be deprotonated to react efficiently. Ensure the reaction buffer pH is maintained between 10.5 and 11.0.[1] |
| Incomplete Reaction | The reaction may require sufficient time to proceed to completion. For complex proteins, incubation times of up to 24 hours or longer at room temperature may be necessary. Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry). |
| Insufficient Reagent | A molar excess of this compound is required. A 10-fold molar excess of OMIU over the concentration of primary amines in the protein is a good starting point.[1] |
| Reagent Degradation | This compound solutions should be prepared fresh. While aqueous solutions are stable for at least two weeks at room temperature, prolonged storage is not recommended. The solid reagent is hygroscopic and should be stored in a desiccator. |
Issue 2: Non-Specific Modification Observed (e.g., modification of N-terminus)
| Possible Cause | Recommendation |
| High Reagent Concentration | A very high molar excess of this compound can lead to increased reaction with less reactive sites, such as the α-amino group of the N-terminus.[1] Titrate the OMIU concentration to find the optimal balance between reaction efficiency and specificity. |
| Incorrect pH | While a high pH is necessary, an excessively high pH can increase the reactivity of other nucleophilic groups. Maintain the pH within the recommended range of 10.5-11.0.[1] |
| Prolonged Reaction Time | Extended reaction times can sometimes lead to the accumulation of non-specific products. Optimize the reaction time by monitoring the formation of both the desired product and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary non-specific reaction of this compound?
A1: The most common non-specific reaction is the guanidinylation of the α-amino group of the N-terminal amino acid of a protein or peptide.[1] This occurs because the α-amino group, like the ε-amino group of lysine, is a primary amine. However, the pKa of the α-amino group is generally lower than that of the lysine side chain, allowing for some selectivity to be achieved by carefully controlling the reaction pH.
Q2: How can I minimize the non-specific reaction at the N-terminus?
A2: To favor the specific modification of lysine residues, it is crucial to maintain the reaction pH between 10.5 and 11.0. At this pH, the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to be reactive, while a larger proportion of the N-terminal α-amino groups (pKa ~8.0-9.0) will be deprotonated and also reactive. However, the higher pKa of the lysine side chain allows for a window of selectivity. Additionally, using the lowest effective molar excess of this compound and optimizing the reaction time can further enhance specificity.[1]
Q3: What is the optimal molar ratio of this compound to protein?
A3: A 10-fold molar excess of this compound to the total number of primary amines (lysine ε-amino groups and the N-terminal α-amino group) is a common starting point.[1] However, the optimal ratio can vary depending on the protein and should be determined empirically. A higher excess may be needed for complete modification but can increase the risk of non-specific reactions.
Q4: Are there any other amino acid side chains that can react with this compound?
A4: While the primary targets are the ε-amino group of lysine and the N-terminal α-amino group, some studies have reported minor reactivity with other amino acids under forcing conditions, though this is not a common issue under optimized protocols. There is no significant evidence of reactivity with sulfhydryl groups of cysteine under standard guanidinylation conditions.
Q5: How should I store this compound?
A5: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator at room temperature (10°C - 25°C).[2] Prepared aqueous solutions of the reagent are reported to be stable for at least two weeks at room temperature. For longer-term storage of the solution, freezing is recommended.
Q6: How do I stop the guanidinylation reaction?
A6: The reaction can be effectively stopped by lowering the pH of the reaction mixture to below 8. This can be achieved by adding an acid, such as trifluoroacetic acid (TFA).
Q7: How can I remove excess this compound and byproducts after the reaction?
A7: Excess reagent and small molecule byproducts can be removed by dialysis against a suitable buffer or by using size exclusion chromatography (gel filtration).[3][4][5][6][7] These methods separate the modified protein from low molecular weight contaminants.
Data Presentation
Table 1: Effect of Reaction Conditions on Guanidinylation of Free L-Lysine
This table summarizes the recovery of unreacted lysine, the desired product homoarginine, and non-recovered lysine (indicative of side-product formation, including double derivatization) under various reaction conditions. Data is adapted from a study on the reactivity of O-Methylisourea with free L-lysine.[1]
| OMIU:Lysine Molar Ratio | pH | Reaction Time (days) | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) |
| 10:1 | 9.0 | 3 | ~20 | ~60 | ~20 |
| 10:1 | 10.6 | 1 | ~30 | ~65 | ~5 |
| 10:1 | 10.6 | 3 | ~10 | ~75 | ~15 |
| 10:1 | 10.6 | 7 | ~5 | ~70 | ~25 |
| 1000:1 | 9.0 | 3 | ~10 | ~40 | ~50 |
| 1000:1 | 10.6 | 3 | <5 | ~20 | ~75 |
Note: "Non-recovered Lysine" represents lysine that has reacted to form products other than homoarginine, such as modification at both the α- and ε-amino groups.
Experimental Protocols
Protocol 1: Guanidinylation of a Purified Protein
This protocol provides a general procedure for the selective guanidinylation of lysine residues in a purified protein solution.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer, such as 50 mM sodium borate, pH 10.5.
-
Ensure the protein concentration is in the range of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound in deionized water. Prepare this solution fresh before use.
-
-
Guanidinylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final 10-fold molar excess of the reagent over the total number of primary amines in the protein.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Reaction Quenching:
-
Stop the reaction by adding 1 M HCl or 10% TFA to lower the pH to ~7.0.
-
-
Purification:
-
Remove excess reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C.
-
Alternatively, use a size exclusion chromatography column equilibrated with the desired buffer to separate the modified protein from low molecular weight contaminants.
-
Protocol 2: Troubleshooting Workflow for Non-Specific Reactions
This protocol outlines a systematic approach to optimize the guanidinylation reaction and minimize non-specific modifications.
-
Initial Reaction:
-
Perform a small-scale trial reaction using the general protocol (Protocol 1).
-
-
Analysis:
-
Analyze the reaction products using mass spectrometry to determine the extent of desired guanidinylation and the presence of non-specific modifications (e.g., N-terminal modification).
-
-
Optimization of OMIU Concentration:
-
If significant non-specific modification is observed, perform a series of reactions with decreasing molar ratios of this compound (e.g., 5-fold, 2-fold excess).
-
Analyze the products to identify the lowest reagent concentration that provides an acceptable level of guanidinylation with minimal side reactions.
-
-
Optimization of Reaction Time:
-
Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimized OMIU concentration.
-
Analyze samples at each time point to determine the optimal incubation time that maximizes the yield of the desired product without a significant increase in non-specific products.
-
-
pH Optimization (if necessary):
-
If non-specific reactions persist, perform the reaction at slightly different pH values within the 10.0-11.0 range to fine-tune the selectivity.
-
Visualizations
Caption: Reaction pathways of O-Methylisourea with a peptide.
Caption: A logical workflow for troubleshooting guanidinylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 5329-33-9 | FM153649 [biosynth.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 5. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 7. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Improving the yield of guanidinylation with O-Methylisourea hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the guanidinylation of primary amines using O-Methylisourea hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the guanidinylation reaction with this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Guanidinylation Yield | Suboptimal pH: The reaction is highly pH-dependent and requires basic conditions for the deprotonation of the primary amine. | Adjust the reaction pH to a range of 10.5-11.4 using a suitable base such as ammonium hydroxide or sodium carbonate.[1][2] |
| Inadequate Reagent Excess: An insufficient amount of this compound may lead to incomplete conversion. | Use a 10-fold molar excess of this compound relative to the primary amine to drive the reaction to completion.[3] | |
| Insufficient Reaction Time or Temperature: The reaction kinetics may be slow under certain conditions. | Increase the reaction temperature (e.g., 37-65°C) or extend the incubation time.[2][4] Optimal incubation times can vary from 30 minutes to several days depending on the substrate.[1] | |
| Reagent Degradation: this compound can degrade over time, especially in solution. | Prepare the guanidinylation reagent fresh before each use. The prepared reagent is generally stable for at least two weeks at room temperature and can be stored frozen for extended periods. | |
| Presence of Unwanted Side Products | Reaction at N-terminal Amines: Besides the desired reaction at the ε-amine of lysine, guanidinylation can also occur at the N-terminal α-amine, particularly with glycine residues. | The procedure and reagents from specialized kits are designed to maximize the reaction at lysine residues and minimize it at N-terminal glycines. Careful control of pH and reaction time can also help minimize this side reaction. |
| Hydrolysis of Guanidinium Group: The guanidinium group can be susceptible to hydrolysis under certain conditions.[5] | Ensure appropriate work-up conditions and storage of the final product to minimize hydrolysis. | |
| Poor Reproducibility | Inconsistent pH Control: Small variations in pH can significantly impact the reaction rate and yield. | Use a reliable buffer system and accurately measure the pH before and during the reaction. |
| Interfering Salts from Reagent: The hydrochloride or hemisulfate salt form of O-Methylisourea can introduce interfering salts into the reaction mixture. | For applications sensitive to salt content, such as mass spectrometry, prepare O-Methylisourea freebase from its hemisulfate salt using barium hydroxide to precipitate the sulfate salts.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the guanidinylation reaction with this compound?
A1: The optimal pH for the reaction is in the basic range, typically between 10.5 and 11.4.[1][2] This is necessary to ensure the primary amine of the substrate is deprotonated and thus sufficiently nucleophilic to attack the O-Methylisourea.
Q2: How can I monitor the progress of the guanidinylation reaction?
A2: The progress of the reaction can be monitored by techniques such as mass spectrometry, which will show a mass increase of 42.0218 Da for each primary amine that has been guanidinylated. For proteins and peptides, amino acid analysis can be used to confirm the conversion of lysine to homoarginine.[3]
Q3: What are the typical reaction times and temperatures?
A3: Reaction times and temperatures can vary depending on the substrate. For peptides, incubation for 30 minutes at 65°C is often sufficient. For other substrates like polymers or in the analysis of feed ingredients, longer incubation times of up to 72 hours at room temperature or 3-4 days at a controlled pH may be necessary for complete conversion.[1][3]
Q4: Are there alternatives to this compound for guanidinylation?
A4: Yes, other guanidinylating reagents are available, each with its own advantages and disadvantages. Some common alternatives include N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.[2] The choice of reagent depends on the substrate, desired reaction conditions, and cost considerations.
Q5: How should I prepare and store the O-Methylisourea reagent?
A5: The guanidinylation reagent is typically prepared by dissolving O-Methylisourea hemisulfate or hydrochloride in deionized water. It is recommended to prepare the solution fresh. A prepared solution of the reagent is stable for at least two weeks at room temperature and can be stored frozen for longer periods.
Experimental Protocols
General Protocol for Guanidinylation of Tryptic Peptides for Mass Spectrometry
This protocol is adapted for the guanidinylation of lysine residues in peptide samples to improve their detection in MALDI-TOF MS analysis.
-
Sample Preparation: Dissolve the tryptically digested protein sample (0.075–2 mg/ml) in a suitable buffer, such as 10–50 mM ammonium bicarbonate.
-
Reagent Preparation: Prepare the Guanidination Reagent by dissolving O-Methylisourea hemisulfate in deionized water.
-
pH Adjustment: Add a base reagent (e.g., 2.85 M NH4OH) to the peptide sample to achieve an optimal pH for the reaction.
-
Reaction Initiation: Add the Guanidination Reagent to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 65°C.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as 10% trifluoroacetic acid (TFA), to acidify the mixture.
-
Sample Cleanup: Desalt the sample using a C18 ZipTip or equivalent before mass spectrometry analysis.
Protocol for Guanidinylation of Polymers
This protocol describes the guanidinylation of primary amine side chains in polymers.[3]
-
Dissolution: Dissolve the polymer and a 10-fold molar excess of O-Methylisourea separately in a 1:1 (v/v) mixture of saturated Na2CO3 and deionized water.
-
Reaction: Combine the two solutions in a round-bottom flask.
-
Incubation: Seal the flask and stir the reaction mixture at room temperature for 72 hours.
-
Purification: Purify the guanidinylated polymer by dialysis against deionized water.
-
Lyophilization: Lyophilize the dialyzed solution to obtain the final product.
-
Confirmation: Confirm the complete conversion of primary amines to guanidine groups using amino acid analysis.
Data Presentation
Table 1: Summary of Reaction Conditions for Guanidinylation with O-Methylisourea
| Parameter | Peptides for MS Analysis | Polymers | Feed Ingredients |
| Substrate Concentration | 0.075–2 mg/ml | 100 mg in 10 mL | Not specified |
| O-Methylisourea | Hemisulfate salt | Not specified | 0.6 M reagent |
| Molar Excess of Reagent | Not specified (added as solution) | 10-fold | Not specified |
| Base/Buffer | 2.85 M NH4OH | Saturated Na2CO3 | pH adjusted to 11.4 |
| Solvent | Aqueous buffer | 1:1 (v/v) saturated Na2CO3:ddH2O | Aqueous |
| Temperature | 65 °C | Room Temperature | Not specified |
| Reaction Time | 30 minutes | 72 hours | 3.2 - 3.7 days |
| Reference | [3] | [1] |
Visualizations
References
- 1. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
O-Methylisourea hydrochloride reaction with alpha-amino groups of amino acids
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the guanidinylation of alpha-amino groups of amino acids using O-Methylisourea hydrochloride (OMIU).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in amino acid chemistry?
This compound is a reagent used for guanidinylation, the process of converting primary amino groups into guanidinium groups. In protein chemistry, it has traditionally been used to convert the ε-amino group of lysine residues to homoarginine for protein stability studies and to aid in peptide analysis.[1][2] However, it also reacts with the α-amino groups of amino acids.[1][3]
Q2: Is the reaction of this compound specific to the α-amino group?
No, the reaction is not entirely specific. This compound can react with both the α-amino group and the ε-amino group of lysine.[1][3] Evidence also shows its reactivity with the α-amino groups of various other amino acids, including glycine, methionine, serine, valine, leucine, phenylalanine, glutamic acid, and alanine.[1] The reaction's specificity is heavily influenced by the reaction conditions, particularly pH.[1][3]
Q3: How does pH affect the guanidinylation reaction?
The pH of the reaction mixture is a critical parameter. The guanidinylation reaction requires the amino group to be in a deprotonated state to act as a nucleophile.[1][3]
-
The pKa of the α-amino group of lysine is approximately 9.0.
-
The pKa of the ε-amino group of lysine is around 10.6.
Therefore, to favor the reaction with the ε-amino group, a pH greater than 10.6 is optimal.[1][3] Conversely, at a lower pH (e.g., below 9.0), the α-amino group is protonated and less reactive. However, achieving 100% specificity for one group over the other is challenging, and some level of reaction at the α-amino group can be expected even at higher pH values, especially with a high excess of the OMIU reagent.[3]
Q4: What is the recommended ratio of this compound to amino acid?
The molar ratio of OMIU to the amino acid significantly impacts the reaction outcome. High excess of OMIU can drive the reaction towards completion but may also increase non-specific reactions, including the double derivatization of lysine (reaction at both α- and ε-amino groups).[3] Ratios from 10:1 to 1000:1 (OMIU:amino acid) have been reported in the literature, with higher ratios leading to more extensive reaction at the α-amino group.[3] Lowering the ratio may not guarantee specificity and can result in incomplete conversion.[3]
Q5: What are the typical reaction times?
Reaction times reported in the literature vary, with incubation periods ranging from 3 to 7 days to drive the reaction towards completion.[3] The optimal reaction time will depend on the specific amino acid, pH, and OMIU concentration.
Q6: What are the safety precautions for handling this compound?
This compound is considered a hazardous chemical.[4] It can cause skin and eye irritation and may cause respiratory irritation.[4][5]
-
Handling: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use in a well-ventilated area.[4][5]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[4][5] If on skin, wash with plenty of soap and water.[4][5] If inhaled, move the person to fresh air.[4][5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[4] Recommended storage is under an inert atmosphere at 2-8°C.[6][7]
Q7: How should this compound be stored?
Store in a dry, cool, and well-ventilated place with the container tightly sealed.[4] It is stable under normal conditions.[5] For long-term stability, storage at 2-8°C under an inert atmosphere (like nitrogen or argon) is recommended.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | Incorrect pH: The amino group is protonated and not sufficiently nucleophilic. | Adjust the pH of the reaction mixture. For α-amino groups, the optimal pH may be slightly above their pKa (typically around 9-10), but this needs to be empirically determined.[1][3] |
| Insufficient Reagent: The molar ratio of OMIU to the amino acid is too low. | Increase the molar excess of this compound. Ratios of 10:1 or higher are often used.[3] | |
| Short Reaction Time: The reaction may be slow and has not reached completion. | Increase the reaction time. Monitor the reaction progress over several days.[3] | |
| Degraded Reagent: this compound may have degraded due to improper storage. | Use a fresh batch of the reagent that has been stored under the recommended conditions (cool, dry, inert atmosphere).[6][7] | |
| Non-specific Guanidinylation (e.g., reaction at both α- and ε-amino groups of lysine) | High pH: The pH is high enough to deprotonate multiple amino groups, making them all reactive. | Carefully optimize the pH to favor the deprotonation of the target amino group while keeping others protonated. This can be challenging due to overlapping pKa values.[1][3] |
| High Excess of OMIU: A large excess of the guanidinylating reagent can overcome the selectivity offered by pH control.[3] | Reduce the molar ratio of OMIU to the amino acid. This may require a trade-off with reaction completeness and time.[3] | |
| Incomplete Reaction | Reaction Equilibrium: The guanidinylation reaction may reach an equilibrium that does not favor complete product formation. | Try increasing the concentration of OMIU. Note that this may also increase non-specific reactions.[3] |
| Steric Hindrance: Bulky side chains near the α-amino group may hinder the approach of the reagent. | This is an inherent property of the amino acid. Increasing reaction time or temperature (with caution) may help, but could also lead to side reactions. | |
| Difficulty Analyzing Reaction Products | Formation of Uncharacterized Byproducts: The reaction of OMIU with the α-amino group can lead to products that are not easily retained or derivatized for standard amino acid analysis.[3] | Use alternative analytical techniques such as mass spectrometry (MS) to identify reaction products and byproducts.[1] |
| Co-elution in Chromatography: The product may co-elute with starting material or other components in HPLC or ion-exchange chromatography. | Optimize the chromatography method (e.g., gradient, mobile phase composition, column type) for better separation.[][9] |
Quantitative Data Summary
Table 1: Effect of pH and OMIU:Lysine Ratio on Guanidinylation of Crystalline L-Lysine
The following table summarizes the recovery of unreacted lysine and homoarginine after a 3-day reaction period. "Non-recovered" likely represents double-derivatized lysine or other byproducts.
| OMIU:Lysine Ratio | pH | Unreacted Lysine Recovery (%) | Homoarginine Recovery (%) | Non-recovered Lysine (%) |
| 10:1 | 8.6 | 13.0 | 2.5 | 84.5 |
| 10:1 | 9.0 | 12.0 | 3.0 | 85.0 |
| 10:1 | 10.6 | 1.5 | 19.5 | 79.0 |
| 10:1 | 11.0 | 1.0 | 75.0 | 24.0 |
| 1000:1 | 8.6 | 53.0 | 1.0 | 46.0 |
| 1000:1 | 9.0 | 1.0 | 61.0 | 38.0 |
| 1000:1 | 10.6 | 0.5 | 1.1 | 98.4 |
| 1000:1 | 11.0 | 0.5 | 1.5 | 98.0 |
Data adapted from a study on the guanidination of crystalline L-Lysine, highlighting that none of the tested conditions resulted in 100% recovery of homoarginine.[3]
Table 2: Recovery of Various Crystalline Amino Acids after Guanidinylation
This table shows the percentage of unreacted amino acid recovered after reaction with OMIU, indicating that the reagent reacts with the α-amino group of various amino acids.
| Amino Acid | Unreacted Amino Acid Recovery (%) |
| Arginine | 26 |
| Phenylalanine | 10 |
| Valine | 15 |
| Isoleucine | 12 |
| Threonine | 38 |
| Glycine | 25 |
Conditions: OMIU to amino acid ratio of 1000:1, pH 10.6, and a reaction time of 7 days. The low recovery suggests extensive reaction with the α-amino groups.[3]
Experimental Protocols
General Protocol for Guanidinylation of an Amino Acid
This protocol is a general guideline and should be optimized for specific amino acids and desired outcomes.
1. Preparation of 0.6 M O-Methylisourea Solution:
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Prepare a buffer solution at the desired pH (e.g., sodium borate buffer for pH > 9). The optimal pH needs to be determined experimentally. A pH around 10.6 is often cited for targeting the ε-amino group of lysine.[3]
-
Dissolve this compound in the prepared buffer to a final concentration of 0.6 M. This should be done shortly before use.
2. Guanidinylation Reaction:
-
Dissolve the target amino acid in the same buffer used for the OMIU solution.
-
Add the 0.6 M OMIU solution to the amino acid solution to achieve the desired molar ratio (e.g., 10:1 OMIU:amino acid).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for an extended period (e.g., 3-7 days).[3] The container should be sealed to prevent evaporation.
3. Reaction Monitoring and Analysis:
-
At various time points, an aliquot of the reaction mixture can be taken to monitor the progress.
-
The consumption of the starting amino acid and the formation of the guanidinylated product can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or specialized amino acid analyzers.[][9][10]
-
Pre-column or post-column derivatization techniques (e.g., with ninhydrin or o-phthalaldehyde) are often required for the detection of amino acids.[9][10][11]
-
Mass spectrometry can be used for product identification and to characterize any potential byproducts.[1]
Visualizations
Caption: A typical experimental workflow for the guanidinylation of amino acids.
References
- 1. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound|lookchem [lookchem.com]
- 7. 5329-33-9|this compound|BLD Pharm [bldpharm.com]
- 9. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. agilent.com [agilent.com]
Technical Support Center: O-Methylisourea Hydrochloride Guanidinylation
Welcome to the technical support center for O-Methylisourea hydrochloride guanidinylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage byproducts and optimize your guanidinylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the guanidinylation of primary amines using this compound.
Issue 1: Low or No Yield of the Desired Guanidinylated Product
Possible Causes and Solutions:
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Reagent Quality: this compound can degrade, especially when exposed to heat or moisture. It is known to decompose upon heating, which can affect its reactivity.[1]
-
Solution: Use a fresh batch of this compound for your reaction. Store the reagent in a cool, dry place.
-
-
Reaction Conditions: The pH of the reaction is critical for successful guanidinylation. The reaction is typically carried out under basic conditions to deprotonate the primary amine, making it more nucleophilic.
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Solution: Ensure the reaction pH is in the optimal range (typically pH 8-10). The use of a suitable base is necessary to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. However, be cautious with increasing temperature as it can lead to reagent decomposition.[1]
-
Issue 2: Formation of Urea or Urea-like Byproducts
Possible Causes and Solutions:
-
Hydrolysis of O-Methylisourea: this compound or the reactive intermediate can be hydrolyzed in the presence of water, leading to the formation of urea.
-
Solution: Use anhydrous solvents and reagents to minimize water content in the reaction mixture.
-
-
Reaction with Carbon Dioxide: The reaction mixture can absorb carbon dioxide from the atmosphere, which can lead to the formation of carbonate salts or urea-related byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric carbon dioxide and moisture.
-
Issue 3: Presence of N,N'-Disubstituted Guanidine Byproducts
Possible Causes and Solutions:
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Over-guanidinylation: The newly formed guanidine product can sometimes react with another molecule of the guanidinylating agent, especially if there are multiple amine groups in the starting material or if the product is more reactive than the starting amine.
-
Solution: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the primary amine to this compound. Adding the guanidinylating agent slowly to the reaction mixture can also help minimize this side reaction.
-
-
Reaction with Secondary Amines: If the starting material contains secondary amine impurities, these can also be guanidinylated.
-
Solution: Ensure the purity of your starting amine before beginning the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound guanidinylation?
A1: The most common byproducts include unreacted starting materials, urea or urea-derivatives resulting from hydrolysis of the reagent, and potentially N,N'-disubstituted guanidines from over-reaction. The formation of these byproducts is often influenced by reaction conditions such as pH, temperature, and the presence of moisture.
Q2: How can I monitor the progress of my guanidinylation reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting amine spot and the appearance of a new, more polar product spot indicate the progress of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the desired product and any byproducts.
Q3: What is the optimal pH for guanidinylation with this compound?
A3: The optimal pH is typically in the range of 8 to 10. A basic environment is necessary to deprotonate the primary amine, increasing its nucleophilicity to attack the O-Methylisourea. However, excessively high pH can promote the hydrolysis of the guanidinylating reagent, leading to the formation of urea byproducts. It is important to find a balance for your specific substrate.
Q4: My guanidinylated product is difficult to purify. What strategies can I use?
A4: Purification of guanidinylated products can be challenging due to their high polarity and basicity.
-
Flash Column Chromatography: This is a common method for purification. Silica gel is typically used as the stationary phase. A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is used to elute the product and prevent streaking on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: Are there any alternatives to this compound for guanidinylation?
A5: Yes, several other guanidinylating reagents are available, each with its own advantages and disadvantages. Some common alternatives include:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A stable and efficient reagent that often provides good yields under mild conditions.
-
S-Methylisothiourea sulfate: Similar to O-Methylisourea but can sometimes offer different reactivity or byproduct profiles.
-
N,N'-Di-Boc-N''-triflylguanidine: A highly reactive reagent suitable for less reactive amines.[2] The choice of reagent depends on the specific substrate and the desired reaction conditions.
Data Presentation
Table 1: Troubleshooting Summary for this compound Guanidinylation
| Issue | Potential Cause | Recommended Solution |
| Low/No Product Yield | Reagent Degradation | Use fresh this compound; store properly. |
| Suboptimal pH | Adjust pH to 8-10 with a suitable base. | |
| Incomplete Reaction | Increase reaction time and monitor by TLC/LC-MS. | |
| Formation of Urea Byproducts | Hydrolysis of Reagent | Use anhydrous solvents and perform under inert atmosphere. |
| Formation of N,N'-Disubstituted Guanidines | Over-guanidinylation | Use 1:1 stoichiometry; add reagent slowly. |
| Impure Starting Material | Purify the starting amine before the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
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Dissolve the primary amine (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, Dioxane, or Acetonitrile).
-
Add a base (e.g., Triethylamine, DIPEA, or Sodium Carbonate, 2-3 equivalents) to the solution.
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Monitoring by Thin Layer Chromatography (TLC)
-
Prepare a TLC plate (silica gel 60 F254).
-
Using a capillary tube, spot the starting amine, this compound, and the reaction mixture on the plate.
-
Develop the plate in an appropriate eluent system (e.g., Dichloromethane/Methanol with 1% Triethylamine).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for primary amines or potassium permanganate).
-
The reaction is complete when the starting amine spot has disappeared and a new, more polar product spot is prominent.
Visualizations
Caption: General experimental workflow for this compound guanidinylation.
Caption: Logical relationships in byproduct formation during guanidinylation.
References
Stability issues of O-Methylisourea hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-Methylisourea hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is susceptible to degradation under several conditions. The primary concerns are:
-
Hydrolysis: It can hydrolyze in aqueous solutions, and the rate of hydrolysis is influenced by pH. Basic conditions, in particular, can accelerate the degradation of guanidine derivatives to their corresponding urea analogs.
-
Thermal Decomposition: The solid compound decomposes upon heating, and this instability is exacerbated in solution.[1] Elevated temperatures can lead to the evolution of methyl chloride.[1]
-
Moisture Sensitivity: this compound is hygroscopic.[1] The presence of water, even in organic solvents, can lead to hydrolysis. Therefore, it is crucial to use anhydrous solvents and store the compound in a desiccator.[1]
-
Reaction with Nucleophiles: Besides its intended reaction with primary and secondary amines in guanidinylation, it can also react with other nucleophiles present in the reaction mixture, including the α-amino groups of amino acids.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the integrity of your experiments, follow these guidelines for preparing and storing stock solutions:
-
Solvent Selection: Whenever possible, prepare solutions in anhydrous aprotic organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. The choice of solvent may depend on the specific requirements of your reaction.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment.
-
Storage: If a solution must be stored, even for a short period, it should be kept at a low temperature (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and atmospheric components.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway in the presence of water is hydrolysis, which is expected to yield urea and methanol. Under thermal stress, decomposition can lead to the formation of methyl chloride.[1] In the context of guanidinylation reactions, side products can arise from the reaction with competing nucleophiles or from the further reaction of the desired product.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in guanidinylation reaction. | 1. Degradation of this compound solution: The reagent may have degraded due to improper storage or prolonged time in solution. 2. Presence of moisture: Water in the reaction mixture can hydrolyze the reagent. 3. Incorrect pH: The reaction efficiency can be pH-dependent. | 1. Prepare fresh solutions: Always use freshly prepared solutions of this compound. 2. Use anhydrous conditions: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. 3. Optimize pH: Adjust the pH of the reaction mixture to the optimal range for your specific substrate. This often requires a non-aqueous base. |
| Inconsistent results between experiments. | 1. Variable quality of this compound: The purity of the solid reagent can vary between batches. 2. Inconsistent solution preparation: Differences in solvent purity, temperature, and storage time can lead to varying degrees of degradation. | 1. Verify reagent purity: Assess the purity of the solid reagent before use. A titration method, such as Volhard's method, can be used.[1] 2. Standardize solution preparation: Follow a strict, documented protocol for preparing and handling the reagent solution. |
| Formation of unexpected byproducts. | 1. Reaction with solvent: Some solvents may not be inert under the reaction conditions. 2. Secondary reactions: The initial product may undergo further reactions. 3. Reaction with buffer components: Nucleophilic buffer components can compete with the intended substrate. | 1. Choose an appropriate solvent: Select a non-reactive, anhydrous solvent. 2. Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired product is formed to minimize side reactions. 3. Use non-nucleophilic buffers: If a buffer is necessary, choose one that will not react with this compound. |
Quantitative Data Summary
| Solvent System | Condition | Expected Half-life (t½) | Primary Degradation Pathway |
| Aqueous Buffer | pH 4 | Hours to Days | Acid-catalyzed hydrolysis |
| Aqueous Buffer | pH 7 | Hours | Neutral hydrolysis |
| Aqueous Buffer | pH 9 | Minutes to Hours | Base-catalyzed hydrolysis |
| Anhydrous Acetonitrile | Room Temperature | Days to Weeks | Minimal degradation |
| Anhydrous DMF | Room Temperature | Days | Minimal degradation |
| Anhydrous DMSO | Room Temperature | Days | Minimal degradation |
| Methanol | Room Temperature | Days | Potential for trans-esterification or reaction with the solvent |
Experimental Protocols
Protocol 1: General Procedure for a Guanidinylation Reaction
This protocol provides a general workflow for the guanidinylation of a primary amine using this compound.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.
Forced Degradation Study Design:
To comprehensively understand the stability profile, a forced degradation study is recommended. This involves subjecting a solution of this compound to harsh conditions to accelerate decomposition.
References
Removal of excess O-Methylisourea hydrochloride from reaction mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of excess O-Methylisourea hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a salt and exhibits high polarity. Key properties are summarized in the table below.
| Property | Value | Significance for Removal |
| Molecular Formula | C₂H₇ClN₂O[1][2] | A small, polar molecule. |
| Molecular Weight | 110.54 g/mol [1][2] | Low molecular weight can influence chromatographic behavior. |
| Physical Form | Colorless crystalline solid[3] | Can be removed by filtration if it precipitates. |
| Melting Point | 116-119°C (decomposes)[2][4] | Decomposition on heating should be considered during solvent evaporation. |
| Solubility | Soluble in water, methanol, and ethanol.[4] | High water solubility is the primary characteristic exploited for its removal via aqueous extraction. |
| Hygroscopicity | The product is hygroscopic.[3] | Must be stored in a desiccator to prevent moisture absorption.[3] |
Q2: What are the primary methods for removing excess this compound?
A2: The most common methods leverage its high polarity and water solubility. The primary techniques include:
-
Aqueous Extraction (Work-up): This is the most frequent and straightforward method. The reaction mixture is diluted with an organic solvent immiscible with water, and then washed with water or an aqueous solution. The highly polar this compound preferentially partitions into the aqueous layer.
-
Precipitation/Crystallization: If the desired product is soluble in the reaction solvent while the excess this compound is not (or vice-versa), filtration can be used. Alternatively, pouring the reaction mixture into an anti-solvent can selectively crystallize the desired product, leaving the impurity in the solution.[5]
-
Flash Column Chromatography: This technique is effective when the desired product has a significantly different polarity compared to this compound. Given its high polarity, the salt will typically adhere strongly to silica gel, allowing the less polar product to elute first.[6][7]
-
Scavenger Resins: For specific cases, functionalized resins can be used to selectively bind and remove the excess reagent, which is then removed by simple filtration.[8]
Q3: How do I choose the best removal method for my specific reaction?
A3: The choice of method depends primarily on the properties of your desired product. The following decision workflow can guide your selection.
References
- 1. This compound | 5329-33-9 | FM153649 [biosynth.com]
- 2. This compound | CAS: 5329-33-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 8. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the HPLC and LC-MS Analysis of O-Methylisourea Hydrochloride Reaction Products
For researchers, scientists, and drug development professionals, the efficient conversion of primary amines to guanidines is a crucial transformation in the synthesis of a wide range of biologically active molecules. O-Methylisourea hydrochloride has traditionally been a cost-effective reagent for this purpose. However, the landscape of chemical synthesis is continually evolving, with new reagents promising higher yields, milder reaction conditions, and broader substrate scopes. This guide provides an objective comparison of this compound with modern alternatives, supported by experimental data and detailed analytical protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the resulting guanidinium products.
Performance Comparison of Guanidinylating Agents
The choice of a guanidinylating agent is a critical decision that significantly impacts reaction efficiency, substrate scope, and the purity of the final product. The following tables summarize the performance of this compound in comparison to other common guanidinylating agents.
Table 1: General Comparison of Guanidinylation Reagents [1]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Isoureas/Isothioureas | This compound | Cost-effective, high efficiency in specific applications (e.g., proteomics). | Can require harsh conditions (high pH/temperature), potential for side products. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope.[1][2] | Higher cost, requires a subsequent deprotection step. |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable reagent.[2] | Slower reaction times compared to triflylguanidines.[1] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for some nucleophiles. | Guanidinylation is often a side reaction, can lead to complex product mixtures.[1] |
Table 2: Quantitative Yield Comparison for the Guanidinylation of Primary Amines
| Guanidinylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [2] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [2] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% | [2] |
| N,N′-Di-Boc-N′′-triflylguanidine | 1,4-Butanediamine | - | >95% | [1] |
| N,N′-Di-Boc-N′′-triflylguanidine | Benzylamine | 1-4 h | Quantitative | [1] |
| HATU | Aniline | 16-24 h | - | [1] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency and accurately analyzing the products of guanidinylation reactions.
Protocol 1: Guanidinylation of a Primary Amine (Benzylamine) with this compound
This protocol is a representative procedure for the guanidinylation of a primary amine using this compound.
Materials:
-
Benzylamine
-
This compound
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Deionized Water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Dissolve Benzylamine (1.0 eq) in water.
-
Add this compound (1.1 eq) to the solution.
-
Slowly add a solution of Sodium Carbonate (2.0 eq) in water to raise the pH to approximately 10.5-11.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with Dichloromethane or another suitable organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting N-benzylguanidine by flash column chromatography or recrystallization.
Protocol 2: HPLC Analysis of the Reaction Product (N-benzylguanidine)
This protocol outlines a general method for the HPLC analysis of the guanidinylation reaction product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product in the initial mobile phase composition (e.g., 95:5 A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: LC-MS/MS Analysis of the Reaction Product (N-benzylguanidine)
This protocol provides a general framework for the sensitive and selective analysis of the guanidinylation product by LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium formate with 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 2% B to 98% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
MS/MS Parameters (for N-benzylguanidine, C₈H₁₁N₃, Exact Mass: 149.10):
-
Precursor Ion (Q1): m/z 150.1 [M+H]⁺
-
Product Ions (Q3): Characteristic fragment ions should be determined by infusing a standard of the compound. A likely fragmentation would involve the loss of the benzyl group or parts of the guanidinium moiety. For N-benzyl-N',N''-diphenylguanidine, the protonated molecule is expected at m/z 299.1757.[3]
-
Collision Energy: Optimize for the specific instrument and compound.
-
Sample Preparation:
-
Dilute the reaction mixture or purified product in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
To better understand the processes involved, the following diagrams illustrate a general experimental workflow and the logical relationship of the analytical techniques.
Experimental Workflow for Guanidinylation and Analysis.
Relationship between Analytical Techniques for Product Characterization.
References
A Researcher's Guide to Mass Spectrometry Techniques for Identifying Guanidinylated Peptides
In the field of proteomics, the chemical modification of peptides is a cornerstone for enhancing their detection and characterization by mass spectrometry. Guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine, into guanidinium groups, is a powerful technique used to improve peptide ionization and direct fragmentation patterns, ultimately boosting protein identification confidence. This guide provides a detailed comparison of common mass spectrometry fragmentation techniques for the analysis of guanidinylated peptides, supported by experimental data and protocols.
The Principle of Guanidinylation
Guanidinylation chemically alters lysine residues to homoarginine.[1][2] This modification introduces a highly basic guanidinium group, which readily accepts a proton.[3] This has two primary benefits for mass spectrometry analysis. Firstly, it increases the signal intensity of lysine-containing peptides in MALDI-MS analysis.[2][4] Secondly, by fixing a positive charge at the C-terminus of tryptic peptides, it simplifies fragmentation patterns in tandem mass spectrometry (MS/MS), promoting more predictable cleavage and enhancing sequence coverage.
Performance Comparison of Fragmentation Techniques
The choice of fragmentation technique is critical for sequencing guanidinylated peptides. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each has distinct advantages and disadvantages depending on the peptide's properties, such as charge state.
Collision-Induced Dissociation (CID): The most widely used method, CID involves accelerating peptide ions and colliding them with neutral gas molecules.[5] This process induces fragmentation primarily at the peptide backbone, generating b- and y-type ions.[5] For guanidinylated peptides, the fixed positive charge on the homoarginine residue can dominate fragmentation, leading to charge-remote fragmentation and sometimes incomplete sequence information.
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method available on Orbitrap mass spectrometers.[6] It involves fragmentation in a collision cell followed by high-resolution analysis in the Orbitrap.[6][7] HCD provides richer fragmentation spectra compared to CID and has no low-mass cutoff, which is advantageous for detecting reporter ions in quantitative studies.[7] Studies have shown that HCD provides more peptide identifications than CID for doubly charged peptides.[8]
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor.[5][9] This induces fragmentation of the peptide backbone, producing c- and z-type ions, while leaving labile post-translational modifications (PTMs) intact.[5] ETD is particularly effective for peptides with higher charge states (>2+).[8][10] Given that guanidinylation increases the charge state of peptides, ETD is a highly promising technique. For the related modification of ubiquitination (which also involves a K-ε-GG remnant), ETD has been shown to increase identifications by approximately twofold compared to CID or HCD.[10]
Quantitative Data Summary
The following table summarizes the performance of CID, HCD, and ETD based on studies of modified peptides. While not exclusively focused on guanidinylation, the data provides a strong basis for technique selection.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b, y | b, y (richer spectra than CID)[6] | c, z[5] |
| Optimal Precursor Charge | Low charge states (e.g., 2+)[5] | Doubly charged peptides[8] | Higher charge states (≥3+)[8][10] |
| Fragmentation Principle | Resonant excitation, slow heating[6] | Non-resonant, beam-type CID[6] | Electron transfer, non-ergodic[5] |
| Scan Speed | Fast | Slower than CID, faster than ETD[11] | Slower scan rate[5][9] |
| Identifications | High for general peptidome[11] | More identifications than CID for 2+ peptides[8] | ~2-fold increase for ubiquitinated peptides over CID/HCD[10] |
| Specialty | Routine peptide identification | High-resolution fragments, quantitation (iTRAQ/TMT) | Analysis of labile PTMs and highly charged peptides[5][10] |
Experimental Protocols
In-Solution Guanidinylation of Tryptic Peptides
This protocol is adapted from standard procedures for modifying protein digests for mass spectrometry analysis.[2][4]
Materials:
-
Tryptic peptide sample (0.075–2 mg/ml)
-
Guanidination Reagent: O-Methylisourea hemisulfate solution (e.g., dissolve 0.05 g in 51 µL of water).[2]
-
Base Reagent: e.g., Ammonium hydroxide or a suitable buffer to achieve pH ~10.5-11.
-
Stop Solution: e.g., 5% trifluoroacetic acid (TFA).
Procedure:
-
Take 10 µl of the tryptic peptide sample in a microcentrifuge tube.
-
To optimize the pH for the reaction, add 10 µl of the Base Reagent. Mix well.
-
Add 10 µl of the Guanidination Reagent to the sample. Mix well by vortexing.[4]
-
Incubate the reaction mixture for 30 minutes at 65°C.[4] Some protocols suggest the reaction can be completed in as little as 5 minutes.[2]
-
To stop the reaction, add 30–60 µl of the Stop Solution to acidify the sample.[4]
-
Prior to MS analysis, it is recommended to purify and concentrate the sample using a reverse-phase microextraction tip (e.g., ZipTip®).[4]
-
Analyze the sample by LC-MS/MS. The guanidinylation of a lysine residue results in a mass increase of 42.0218 Da.[4]
On-Resin Guanidinylation for Solid-Phase Peptide Synthesis
This protocol is useful when synthesizing peptides and wishing to incorporate homoarginine from an ornithine precursor.[1]
Materials:
-
Peptide-resin with a deprotected ornithine side chain.
-
Guanidinylating Reagent: e.g., 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents).[1]
-
Base: Diisopropylethylamine (DIPEA) (5 equivalents).[1]
-
Solvent: N,N-Dimethylformamide (DMF).
-
Cleavage cocktail (e.g., TFA-based).
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride and DIPEA in DMF.
-
Add the guanidinylating solution to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.[1]
-
Drain the reaction mixture and wash the resin extensively with DMF and Dichloromethane (DCM).[1]
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail.[1]
-
Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and dry.[1]
-
Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for identifying proteins using in-solution guanidinylation followed by LC-MS/MS analysis.
Caption: Workflow for protein identification using guanidinylation and LC-MS/MS.
Conclusion and Recommendations
The selection of a mass spectrometry technique for analyzing guanidinylated peptides depends heavily on the specific experimental goals and available instrumentation.
-
For routine identification of doubly charged peptides , HCD offers a significant advantage over CID by providing richer fragmentation spectra and higher identification rates.[8][12]
-
For peptides with a charge state of 3+ or higher , which are more prevalent after guanidinylation, ETD is the superior choice.[8][10] It provides more comprehensive sequence coverage and is particularly adept at analyzing peptides with post-translational modifications.
-
A "decision tree" approach , where the instrument selects the fragmentation method based on the precursor's charge state and m/z, can be highly effective.[8][10] For instance, routing 2+ precursors to HCD and 3+ or higher precursors to ETD would maximize the quality of data and the number of identified peptides.
By converting lysine to the more basic homoarginine, guanidinylation simplifies peptide fragmentation and enhances MS signals. Combining this chemical modification with the appropriate fragmentation technique—increasingly, a hybrid HCD/ETD approach—provides a robust strategy for researchers to achieve deeper coverage and higher confidence in proteomic analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Lysine Modification: Comparing Alternatives to O-Methylisourea Hydrochloride
For researchers, scientists, and drug development professionals, the precise chemical modification of lysine residues is a cornerstone of modern biochemistry and therapeutic development. O-Methylisourea has long been a staple for converting primary amines on lysine residues into guanidinium groups, thereby mimicking arginine. However, a diverse toolkit of alternative reagents has emerged, each offering unique advantages in terms of specificity, reaction efficiency, and the nature of the resulting modification. This guide provides an objective comparison of the performance of key alternatives to O-Methylisourea hydrochloride, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
Performance Comparison of Lysine Modification Reagents
The choice of reagent for lysine modification is dictated by the desired outcome, whether it be the introduction of a new functional group, altering the charge of the protein surface, or achieving site-specific labeling. The following table summarizes the performance of several common alternatives to this compound.
| Reagent | Modification Type | Key Features | Typical Molar Excess | Typical Reaction Time | Optimal pH | Selectivity |
| This compound | Guanidinylation | Converts lysine to homoarginine, mimicking arginine's properties. | 10-1000-fold | 3 days | 10.6 | Primarily ε-amino groups of lysine, but can react with N-terminal α-amino groups. |
| 2-Iminothiolane (Traut's Reagent) | Thiolation | Introduces a reactive sulfhydryl group while preserving the positive charge. | 2 to 20-fold | 1 hour | 7.0-9.0 | High for primary amines (lysine and N-terminus). |
| N-Hydroxysuccinimide (NHS) Esters | Acylation (Amide bond) | Forms stable amide bonds; widely used for conjugation. | 10 to 20-fold | 1-4 hours | 8.3-8.5 | Reacts with primary amines, but can lead to heterogeneous products due to the high abundance of lysines.[1][2] |
| Sulfonyl Acrylates | Aza-Michael Addition | Enables highly site-selective modification of the most reactive lysine. | 1-fold | 1-2 hours | 8.0 | High regioselectivity for a single lysine residue, even in the presence of cysteines.[3][4][5][6][7] |
| N,N′-Di-Boc-N′′-triflylguanidine | Guanidinylation | Potent reagent for the efficient conversion of primary amines to protected guanidines. | ~1.05-fold | 1-4 hours | Not specified (aprotic solvent) | High for primary and secondary amines. |
| N-Acyl Imidazoles | Acylation | Tunable reactivity and good water solubility; suitable for live-cell labeling. | Varies | Varies | ~7.2 (for live cells) | Can be directed to specific lysines using ligand-directed strategies.[8][9][10][11] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful and consistent lysine modification experiments. Below are methodologies for the key alternatives discussed.
Protocol 1: Thiolation of Proteins using 2-Iminothiolane (Traut's Reagent)
This protocol describes the introduction of sulfhydryl groups onto a protein using 2-Iminothiolane.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
EDTA
-
2-Iminothiolane hydrochloride (Traut's Reagent)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the appropriate buffer using a desalting column or dialysis. Add EDTA to a final concentration of 1-5 mM.
-
Reagent Preparation: Immediately before use, dissolve 2-Iminothiolane in the reaction buffer to a concentration of ~1 mg/mL.
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of the 2-Iminothiolane solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Purification: Remove excess, unreacted 2-Iminothiolane using a desalting column equilibrated with the desired buffer. The thiolated protein is now ready for downstream applications.
Protocol 2: Acylation of Lysine Residues using NHS Esters
This protocol details the general procedure for labeling proteins with N-hydroxysuccinimide esters.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 5-20 mg/mL.[2]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add the dissolved NHS ester to the protein solution. A typical molar excess is 10-20 fold, but this should be optimized for the specific protein and desired degree of labeling.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[2]
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction.
-
Purification: Separate the labeled protein from unreacted reagents and byproducts using a desalting column or dialysis.
Protocol 3: Site-Selective Lysine Modification with Sulfonyl Acrylates
This protocol describes the highly regioselective modification of a single lysine residue on a native protein.[5][6]
Materials:
-
Protein of interest (e.g., Human Serum Albumin)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Sulfonyl acrylate reagent
-
Anhydrous DMF
Procedure:
-
Protein and Reagent Preparation: Prepare a solution of the protein in the reaction buffer. Prepare a stock solution of the sulfonyl acrylate reagent in anhydrous DMF.
-
Modification Reaction: Add a single molar equivalent of the sulfonyl acrylate reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.[7]
-
Analysis: The reaction progress and purity of the modified protein can be analyzed by LC-MS. Due to the high selectivity, further purification may not be necessary.
Visualizing Lysine Modification in Biological Contexts
The modification of lysine residues plays a critical role in numerous cellular processes, including signal transduction and the mechanism of action of therapeutic agents like antibody-drug conjugates (ADCs).
Regulation of p53 Signaling by Lysine Methylation
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including the methylation of specific lysine residues in its C-terminal domain. Different methylation events on p53 can either activate or repress its transcriptional activity by recruiting different effector proteins.
Caption: Regulation of p53 activity by lysine methylation.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development
Lysine modification is a widely used strategy in the development of ADCs. The workflow involves the non-specific conjugation of a cytotoxic drug to lysine residues on a monoclonal antibody.
Caption: General workflow for ADC production via lysine conjugation.
Investigating the Impact of Lysine Modification on Protein-Protein Interactions
A common application of lysine modification is to study its role in mediating protein-protein interactions. The following workflow outlines a general approach to investigate this.
Caption: Workflow to study lysine modification's role in protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchmap.jp [researchmap.jp]
Spectroscopic methods for characterizing guanidinylated compounds
A Comprehensive Guide to Spectroscopic Methods for Characterizing Guanidinylated Compounds
For researchers, scientists, and drug development professionals, the accurate characterization of guanidinylated compounds is crucial for understanding their structure, function, and purity. Guanidinylation, the process of converting primary amines into guanidinium groups, is a common chemical modification used to alter the properties of peptides, proteins, and small molecules. This guide provides a detailed comparison of key spectroscopic methods for the characterization of these modified compounds, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution. Both ¹H and ¹³C NMR are invaluable for confirming the presence and environment of the guanidinium group.
Data Presentation
Table 1: Typical NMR Chemical Shifts (δ) for Guanidinium and Related Groups
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Guanidinium N-H | ~7.1 - 7.5[1] | Broad Singlet | Chemical shift and line width are sensitive to solvent, temperature, and pH. In some cases, coupling to ¹⁴N can be observed as a triplet.[2] |
| ¹³C | Guanidinium Carbon (C=N) | ~154 - 158 | Singlet | The chemical shift is indicative of the resonance-stabilized nature of the guanidinium cation.[3] |
| ¹³C | Carbonyl (in cyclic guanidines) | ~170 - 190 | Singlet | The chemical shift can vary significantly between the neutral and protonated forms.[4][5] |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy of a Guanidinylated Compound
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the guanidinylated sample.[1]
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent can influence chemical shifts.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing, warming, or sonication can be applied if necessary.[1]
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Parameters (400 or 500 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.[1]
-
Manually phase the resulting spectrum to obtain a pure absorption lineshape.[1]
-
Calibrate the chemical shift scale using a known solvent peak or an internal standard (e.g., TMS).
-
Workflow Diagram
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions. It is particularly useful for confirming the mass increase associated with guanidinylation and for sequencing modified peptides. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization) are two common ionization techniques.
Data Presentation
Table 2: Mass Changes and Benefits of Guanidinylation in Mass Spectrometry
| Parameter | Description |
| Mass Shift | Conversion of a primary amine (-NH₂) to a guanidinium group (-NH-C(=NH₂⁺)-NH₂) results in a mass increase of 42.02 Da. |
| Ionization Efficiency | Guanidinylation of lysine residues to form homoarginine increases the basicity of peptides, leading to improved signal intensity in MALDI-MS.[6] |
| Fragmentation Pattern | In tandem MS (MS/MS), guanidinylated peptides often yield a more extensive b-ion series compared to their unmodified counterparts, aiding in sequence analysis.[7] |
| Protein Sequence Coverage | Guanidinylation can enhance protein sequence coverage in MALDI-MS analysis, although the effect can be protein-dependent.[6] |
Experimental Protocols
Guanidinylation of Peptides for MALDI-TOF MS Analysis
This protocol is adapted for the conversion of lysine residues to homoarginine in peptide samples.
-
Sample Preparation:
-
Obtain a dried peptide sample, for example, from an in-gel protein digest.
-
Prepare a guanidinylation buffer: 1.0 M O-methylisourea hemisulfate in a 1:1 (v/v) mixture of saturated Na₂CO₃ and water.[8]
-
-
Guanidinylation Reaction:
-
Sample Cleanup:
-
MALDI-TOF MS Analysis:
-
Mix the desalted, guanidinylated peptide solution with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer in positive ion mode.
-
Workflow Diagram
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The guanidinium group has characteristic vibrational modes that give rise to distinct absorption bands.[10]
Data Presentation
Table 3: Characteristic FT-IR Absorption Bands for Guanidinium Groups
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretching | 3000 - 3500 | Broad | Sensitive to hydrogen bonding. In L-arginine powder, sharp peaks for guanidine and primary amine groups are observed around 3302 cm⁻¹ and 3357 cm⁻¹, respectively.[11] |
| C=N Stretching | 1580 - 1650 | Strong | A key indicator of the guanidinium group. In the arginine dipeptide, two modes are observed at 1587 cm⁻¹ and 1610 cm⁻¹.[12] |
| N-H Bending (Scissoring) | ~1645 | Strong | Can overlap with the C=N stretching band.[13] |
Experimental Protocols
FT-IR Analysis of a Solid Guanidinylated Compound (KBr Pellet Method)
This method is suitable for solid, non-hygroscopic samples.[10]
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the finely ground guanidinylated compound.
-
Add about 200 mg of dry potassium bromide (KBr) powder.
-
Thoroughly mix and grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Workflow Diagram
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While the guanidinium group itself does not have a strong chromophore in the near-UV range, this technique can be useful for monitoring the progress of a guanidinylation reaction, especially if the starting material or product has a distinct UV-Vis absorption profile. For many amino acids and peptides, absorbance is monitored in the 200-280 nm range.[14]
Data Presentation
Table 4: Application of UV-Vis Spectroscopy in Guanidinylation
| Application | Wavelength Range (nm) | Principle |
| Reaction Monitoring | 200 - 400 | Monitoring the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or formation of a product.[15] |
| Purity Assessment | 200 - 400 | Detecting UV-active impurities in the final guanidinylated product. |
| Quantification of Peptides/Proteins | ~280 | Although not specific to the guanidinium group, the absorbance at 280 nm (due to Trp and Tyr residues) is commonly used to determine protein concentration before and after modification.[16] |
Experimental Protocols
Monitoring a Guanidinylation Reaction using UV-Vis Spectroscopy
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Select quartz cuvettes for measurements in the UV range.[16]
-
-
Sample Preparation:
-
Prepare a solution of the starting material in a suitable solvent at a known concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Use the same solvent as a blank reference.
-
-
Reaction Monitoring:
-
Initiate the guanidinylation reaction directly in the cuvette or in a separate reaction vessel from which aliquots are taken at different time points.
-
Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm) at regular intervals.
-
Plot the absorbance at a key wavelength versus time to monitor the reaction kinetics.
-
Logical Relationship Diagram
Conclusion
The characterization of guanidinylated compounds is effectively achieved through a combination of spectroscopic techniques. NMR spectroscopy provides definitive structural elucidation, while mass spectrometry confirms the modification and aids in sequencing. FT-IR offers a rapid method for functional group identification, and UV-Vis spectroscopy serves as a useful tool for reaction monitoring. The choice of method will depend on the specific information required, the nature of the sample, and the available instrumentation. For comprehensive characterization, a multi-technique approach is often the most powerful strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational study of a collagen peptide by 1H NMR spectroscopy: observation of the 14N-1H spin-spin coupling of the Arg guanidinium moiety in the triple-helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The identification of arginine residues in peptides by 2D-IR echo spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 15. chemrxiv.org [chemrxiv.org]
- 16. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
Quantitative analysis of guanidinylation efficiency using O-Methylisourea hydrochloride
For researchers, scientists, and drug development professionals, the selective introduction of a guanidinium group is a critical step in synthesizing a diverse array of biologically active molecules. The guanidinium moiety, with its unique ability to form strong hydrogen bonds and salt bridges, is a key pharmacophore. The choice of the guanidinylating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of O-Methylisourea hydrochloride with other common guanidinylation reagents, supported by experimental data and detailed protocols to facilitate the selection of the most appropriate tool for specific synthetic challenges.
Performance Overview of Common Guanidinylation Reagents
The efficiency of a guanidinylation reaction is highly dependent on the reagent, the substrate (amine), and the reaction conditions. O-Methylisourea and its salts are cost-effective and have demonstrated high efficiency in specific applications, particularly in proteomics for the conversion of lysine residues to homoarginine. However, these reactions can necessitate harsh conditions such as high pH and temperature, and may lead to the formation of side products. In contrast, other classes of reagents like triflylguanidines and pyrazole-carboxamidines offer different advantages and disadvantages.
Table 1: General Comparison of Guanidinylation Reagents [1]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Isoureas/Isothioureas | This compound | Cost-effective, high efficiency in specific applications (e.g., proteomics). | Can require harsh conditions (high pH/temp), potential for side products. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope. | Higher cost, requires a deprotection step. |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable reagent. | Slower reaction times compared to triflylguanidines. |
Quantitative Efficiency Comparison
The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different amine substrates. It is important to note that reaction conditions may vary between studies, affecting direct comparability.
Table 2: Guanidinylation Efficiency with O-Methylisourea
| Substrate | Efficiency/Yield | Reference |
| Lysine-containing copolymers | >99% conversion | [1] |
| Peptides (Lysine residues) | High | [1] |
Table 3: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine [2][3][4]
| Primary Amine Substrate | Yield (%) |
| Unhindered, primary amines | >90% |
| Benzylamine | 95% |
| Various amines, amino alcohols, and amino ethers | >75% |
Table 4: Guanidinylation Yields with 1H-Pyrazole-1-carboxamidine hydrochloride
| Amine Substrate | Yield (%) | Reference |
| Sterically unhindered primary and secondary aliphatic amines | Good to excellent | [5] |
| Various amines (general) | Good to excellent | [6] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.
Protocol 1: Guanidinylation of Peptides using this compound
This protocol is designed for the conversion of lysine residues to homoarginine in peptide samples for mass spectrometry analysis.[1]
Materials:
-
Dried peptide sample
-
Guanidinylation buffer (e.g., 0.5 M ammonium bicarbonate, pH 10.5)
-
This compound
-
Ammonium hydroxide (for pH adjustment)
-
Formic acid (for reaction termination)
-
C18 ZipTip or equivalent for desalting
Procedure:
-
Dissolve the dried peptide sample in the guanidinylation buffer.
-
Add this compound to the peptide solution.
-
Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.
-
Incubate the reaction mixture at 37-65°C for 20-60 minutes.
-
Stop the reaction by acidification (e.g., with formic acid).
-
Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.
Protocol 2: General Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is adapted for a generic primary amine.[1]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.[1]
Protocol 3: Quantitative Analysis of Guanidinylation by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying the efficiency of guanidinylation reactions.
Sample Preparation:
-
After the guanidinylation reaction, quench the reaction as described in the respective protocols.
-
If necessary, perform a sample cleanup to remove excess reagents and salts. This can be achieved by solid-phase extraction (e.g., C18 cartridges) or liquid-liquid extraction.
-
Dilute the sample to an appropriate concentration for LC-MS analysis in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
LC-MS Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Mass spectrometry in either positive or negative ion mode, depending on the analyte. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of the starting material and the guanidinylated product.
-
Quantification: Create a calibration curve using standards of the starting amine and the purified guanidinylated product to determine the concentration of each in the reaction mixture. The guanidinylation efficiency can then be calculated as: (moles of product) / (moles of initial amine) * 100%
Visualizing a Biologically Relevant Guanidinylation-Related Pathway
The conversion of an arginine residue's guanidinium group to a ureido group, a process known as citrullination, is a critical post-translational modification catalyzed by Protein Arginine Deiminases (PADs). This modification plays a significant role in various cellular processes and diseases. The following diagram illustrates a simplified signaling pathway involving PAD4.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1h-Pyrazole-1-Carboxamidine Hydrochloride [alfachemch.com]
- 6. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of O-Methylisourea Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling O-Methylisourea hydrochloride, ensuring its proper and safe disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to facilitate the compliant management of this chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. All operations should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
In-Lab Neutralization Protocol for Disposal
While final disposal must be carried out by an approved hazardous waste management facility, an in-lab neutralization step can render the compound less hazardous for temporary storage and transport. Alkaline hydrolysis is a recommended method for the initial breakdown of this compound. This procedure should only be performed by personnel trained in handling hazardous chemicals.
Experimental Protocol: Alkaline Hydrolysis
Objective: To hydrolyze this compound into less hazardous compounds, namely methanol, urea, and sodium chloride, prior to collection by a certified waste disposal service.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (2 M)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Appropriate glass beaker
-
Fume hood
Procedure:
-
Preparation: Don the appropriate PPE and work within a certified chemical fume hood.
-
Dilution: For every 1 gram of this compound waste, slowly add 10 mL of water in a glass beaker and stir until fully dissolved.
-
Neutralization: While continuously stirring the solution, slowly add 2 M sodium hydroxide solution. Monitor the pH of the solution. Continue adding the base dropwise until the pH is stable between 9 and 10.
-
Hydrolysis: Gently heat the solution to 50-60°C and maintain this temperature for at least one hour with continuous stirring. This will facilitate the hydrolysis of O-Methylisourea to methanol and urea.
-
Cooling and Final pH Adjustment: Allow the solution to cool to room temperature. Check the pH again and, if necessary, adjust to a neutral range (pH 6-8) by adding a dilute acid (e.g., 1 M HCl) dropwise.
-
Storage: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should indicate the contents as "Neutralized this compound solution (containing methanol, urea, and sodium chloride)" and include the date of neutralization.
-
Disposal: Arrange for the collection of the container by a certified hazardous waste disposal company.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound.
| Parameter | Value | Notes |
| Reagent Ratio | 1 g O-Methylisourea HCl : 10 mL H₂O | Initial dilution |
| Base Concentration | 2 M Sodium Hydroxide | For neutralization and hydrolysis |
| Target pH for Hydrolysis | 9 - 10 | To ensure alkaline conditions |
| Reaction Temperature | 50 - 60 °C | To accelerate the hydrolysis reaction |
| Reaction Time | Minimum 1 hour | For complete hydrolysis |
| Final pH for Storage | 6 - 8 | For safe temporary storage |
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment, and fostering a culture of safety and compliance within their institutions.
Personal protective equipment for handling O-Methylisourea hydrochloride
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with O-Methylisourea hydrochloride (CAS No. 5329-33-9). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is imperative to understand its associated risks before handling. The primary hazards are summarized below.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the minimum PPE requirements.
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Glasses | Must be worn at all times. Use chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] A face shield is recommended when there is a potential for splashing. |
| Hands | Chemical-Resistant Gloves | Wear protective gloves. Consult the glove manufacturer's specifications to ensure compatibility and protection against this specific chemical. Remove gloves carefully after use to avoid skin contamination.[2] |
| Body | Protective Clothing | Wear a lab coat or long-sleeved clothing.[2] For operations involving larger quantities or a higher risk of spills, a plastic or rubber apron should be used. |
| Respiratory | Ventilation / Respirator | Work in a well-ventilated area or outdoors.[1] If ventilation is insufficient, dust is generated, or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[1] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to minimize risk and maintain the chemical's stability.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that a safety shower and eye wash station are accessible.
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[2]
-
Prevent Inhalation/Ingestion: Avoid breathing any dust or vapors and prevent ingestion.[1] It is crucial to prevent the formation of dust during handling.[2]
-
Hygiene: Wash your face, hands, and any exposed skin thoroughly with soap and water after handling.[1]
Storage Procedures:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
For both brief and extended storage, it is recommended to keep this compound in a desiccator to protect it from moisture.
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, seek immediate medical advice/attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, get medical advice/attention.[1] Wash contaminated clothing before reuse.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or doctor/physician.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] |
| Ingestion | Clean the mouth with water and then drink plenty of water.[1] Get medical attention if symptoms occur.[1] |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
-
Waste Classification: This material is classified as hazardous waste.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2]
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national environmental regulations.
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
